PIPE-3297
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H30N2O |
|---|---|
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
3-[2-[(1-benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol |
InChI |
InChI=1S/C23H30N2O/c26-23-11-5-8-19(14-23)12-13-25(16-21-9-4-10-21)22-17-24(18-22)15-20-6-2-1-3-7-20/h1-3,5-8,11,14,21-22,26H,4,9-10,12-13,15-18H2 |
InChI-Schlüssel |
HAGXQMDLCFPZFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)CN(CCC2=CC(=CC=C2)O)C3CN(C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
PIPE-3297: A Technical Overview of a Novel Myelination Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIPE-3297 is a novel, selective kappa opioid receptor (KOR) agonist currently in preclinical development. It has demonstrated potential as a therapeutic agent for demyelinating diseases, such as multiple sclerosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by available preclinical data.
Core Mechanism of Action: Biased Agonism at the Kappa Opioid Receptor
This compound acts as a potent and selective agonist at the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR). A key feature of this compound is its biased agonism. It preferentially activates the G-protein signaling pathway over the β-arrestin-2 recruitment pathway.[1][2][3] This biased signaling is hypothesized to contribute to its therapeutic effects while potentially avoiding certain adverse effects associated with non-biased KOR agonists.
Signaling Pathway
The proposed signaling pathway for this compound involves the following steps:
-
Receptor Binding: this compound binds to and activates the kappa opioid receptor on the surface of oligodendrocyte progenitor cells (OPCs).
-
G-Protein Activation: This binding event preferentially activates the associated Gi/o protein.
-
Downstream Signaling: Activation of the G-protein initiates a downstream signaling cascade that ultimately promotes the differentiation of OPCs into mature, myelinating oligodendrocytes.
-
Minimal β-Arrestin-2 Recruitment: Unlike many other KOR agonists, this compound shows low efficacy in recruiting β-arrestin-2, a protein involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades.[1][2][3]
References
PIPE-3297: A Technical Overview of a Selective Kappa Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIPE-3297 has emerged as a promising therapeutic candidate due to its selective agonist activity at the kappa opioid receptor (KOR). This document provides a comprehensive technical guide to the pharmacology of this compound, with a focus on its receptor selectivity and functional profile. The information presented herein is intended to support further research and development efforts in the fields of neuroscience and pharmacology.
Quantitative Analysis of Receptor Activity
This compound has been characterized as a potent and selective agonist for the kappa opioid receptor, demonstrating a clear preference for G-protein signaling pathways over β-arrestin recruitment. This biased agonism is a key feature of its pharmacological profile.
Functional Activity
The functional activity of this compound has been primarily elucidated through in vitro assays assessing G-protein activation and β-arrestin-2 recruitment. The compound shows high potency and efficacy in activating G-protein signaling at the kappa opioid receptor, with an EC50 of 1.1 nM and an Emax of 91%.[1][2][3] In contrast, it exhibits minimal recruitment of β-arrestin-2, with an Emax of less than 10%.[1][2][3] This profile suggests that this compound is a G-protein biased agonist at the KOR.
While this compound is described as a "selective" KOR agonist, specific quantitative data on its binding affinities (Ki) and functional potencies (EC50) at the mu (µ) and delta (δ) opioid receptors are not available in the public domain at the time of this report. This information is crucial for a complete understanding of its selectivity profile.
Table 1: Functional Activity of this compound at the Kappa Opioid Receptor
| Parameter | Value | Reference |
| G-Protein Signaling (GTPγS Assay) | ||
| EC50 | 1.1 nM | [1][2][3] |
| Emax | 91% | [1][2][3] |
| β-Arrestin-2 Recruitment | ||
| Emax | < 10% | [1][2][3] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on the assays referenced in the primary literature, the following represents a generalized methodology for the key experiments.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the opioid receptor of interest (kappa, mu, or delta).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used for the assay.
-
Radioligand: A radiolabeled ligand with known affinity for the target receptor (e.g., [³H]diprenorphine) is used at a concentration near its Kd.
-
Competition Binding: Increasing concentrations of the unlabeled test compound (this compound) are incubated with the membranes and the radioligand.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay (General Protocol)
This functional assay measures the activation of G-proteins following receptor agonism.
-
Membrane Preparation: Membranes from cells expressing the kappa opioid receptor are used.
-
Assay Buffer: A buffer containing GDP is used to facilitate the exchange of [³⁵S]GTPγS for GDP upon G-protein activation.
-
Incubation: Membranes are incubated with increasing concentrations of the agonist (this compound) and a fixed concentration of [³⁵S]GTPγS.
-
Termination and Filtration: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured by filtration and scintillation counting.
-
Data Analysis: The data are analyzed to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for G-protein activation.
β-Arrestin-2 Recruitment Assay (General Protocol)
This assay quantifies the recruitment of β-arrestin-2 to the receptor upon agonist binding.
-
Cell Lines: A cell line co-expressing the kappa opioid receptor and a β-arrestin-2 fusion protein (often linked to a reporter enzyme or fluorescent protein) is used.
-
Agonist Stimulation: The cells are treated with increasing concentrations of the agonist (this compound).
-
Detection: The recruitment of β-arrestin-2 to the activated receptor is measured by detecting the signal from the reporter system (e.g., luminescence or fluorescence).
-
Data Analysis: The EC50 and Emax for β-arrestin-2 recruitment are determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of a G-protein biased KOR agonist and a typical experimental workflow for assessing its selectivity.
References
An In-Depth Technical Guide to the PIPE-3297 G-Protein Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
PIPE-3297 is a novel, selective kappa opioid receptor (KOR) agonist that exhibits significant biased agonism towards the G-protein signaling pathway over the β-arrestin-2 recruitment pathway. This functional selectivity makes this compound a promising therapeutic candidate for demyelinating diseases, such as multiple sclerosis, by promoting oligodendrocyte differentiation and remyelination while potentially avoiding the adverse effects associated with non-biased KOR agonists. This guide provides a comprehensive overview of the G-protein signaling pathway of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and a review of its mechanism of action.
Introduction to this compound
This compound is a potent and fully efficacious activator of G-protein signaling at the kappa opioid receptor.[1] Its biased agonism is characterized by robust G-protein activation with minimal recruitment of β-arrestin-2.[1] This profile is of significant interest as G-protein signaling downstream of KOR activation is linked to therapeutic effects like analgesia and remyelination, while β-arrestin-2 recruitment is associated with adverse effects such as dysphoria and sedation. In preclinical models of multiple sclerosis, specifically the experimental autoimmune encephalomyelitis (EAE) mouse model, daily administration of this compound has been shown to reduce disease severity.[1]
Quantitative Pharmacological Profile of this compound
The pharmacological characteristics of this compound have been determined through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Efficacy of this compound at the Kappa Opioid Receptor
| Assay Type | Parameter | Value | Cell Line | Reference |
| GTPγS Binding | EC50 | 1.1 nM | CHO-hKOR | [1][2] |
| GTPγS Binding | Emax | 91% | CHO-hKOR | [1] |
| β-Arrestin-2 Recruitment | Emax | < 10% | Not Specified | [1][2] |
Table 2: In Vivo Pharmacokinetics and Receptor Occupancy of this compound
| Species | Dose | Route of Administration | CNS Receptor Occupancy | Time Point | Reference |
| Mouse | 30 mg/kg | Subcutaneous (s.c.) | 90% | 1 hour | [1] |
G-Protein Signaling Pathway of this compound
This compound activates the kappa opioid receptor, a G-protein coupled receptor (GPCR). This activation preferentially stimulates the Gαi/o family of G-proteins, leading to a cascade of intracellular events that ultimately promote oligodendrocyte differentiation and remyelination.
This compound-Mediated KOR Signaling Cascade
The binding of this compound to the KOR induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gαi/oβγ). This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate the activity of downstream effector proteins. Key downstream pathways implicated in the therapeutic effects of KOR agonism include the activation of the Extracellular signal-Regulated Kinase (ERK) and the phosphorylation of the cAMP Response Element-Binding protein (CREB).
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins by a GPCR agonist. It relies on the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation.
Materials:
-
Membranes from CHO cells stably expressing the human kappa opioid receptor (CHO-hKOR).
-
[35S]GTPγS.
-
GTPγS Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.
-
GDP.
-
This compound.
-
Scintillation counter.
Procedure:
-
Thaw CHO-hKOR cell membranes on ice.
-
Prepare serial dilutions of this compound in GTPγS Assay Buffer.
-
In a 96-well plate, add in the following order:
-
50 μL of GTPγS Assay Buffer.
-
25 μL of GDP solution (final concentration typically 10-30 µM).
-
25 μL of this compound dilution or vehicle control.
-
50 μL of CHO-hKOR membrane suspension (typically 5-10 µg of protein per well).
-
-
Pre-incubate the plate for 15 minutes at 30°C.
-
Initiate the binding reaction by adding 50 μL of [35S]GTPγS (final concentration typically 0.1-0.5 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine EC50 and Emax values.
β-Arrestin-2 Recruitment Assay (DiscoverX PathHunter®)
This cell-based assay quantifies the recruitment of β-arrestin-2 to an activated GPCR using enzyme fragment complementation.
Materials:
-
PathHunter® CHO-KOR β-Arrestin GPS cells.
-
Cell Plating Reagent.
-
This compound.
-
PathHunter® Detection Reagents.
-
Chemiluminescent plate reader.
Procedure:
-
Culture PathHunter® cells according to the manufacturer's protocol.
-
Plate cells in a 384-well white, clear-bottom assay plate at the recommended density and incubate overnight.
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Add the this compound dilutions to the cells and incubate for 90 minutes at 37°C.
-
Prepare the PathHunter® Detection Reagent mixture according to the manufacturer's instructions.
-
Add the detection reagent to each well and incubate for 60 minutes at room temperature, protected from light.
-
Measure the chemiluminescent signal using a plate reader.
-
Calculate the percentage of β-arrestin-2 recruitment relative to a positive control and determine the Emax.
Conclusion
This compound represents a significant advancement in the development of KOR-targeted therapeutics. Its pronounced biased agonism for the G-protein signaling pathway, coupled with its demonstrated efficacy in preclinical models of demyelinating disease, underscores its potential as a novel treatment for multiple sclerosis and other related disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic utility of this compound and other biased KOR agonists.
References
PIPE-3297: A Technical Guide to its Selective Kappa Opioid Receptor Agonism and Lack of β-Arrestin-2 Recruitment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PIPE-3297, a selective kappa opioid receptor (KOR) agonist. The document focuses on its mechanism of action, particularly its biased agonism, characterized by potent G-protein signaling activation with a notable absence of β-arrestin-2 recruitment. This compilation of quantitative data, detailed experimental protocols, and signaling pathway visualizations is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.
Quantitative Data Summary
This compound has been identified as a potent and selective KOR agonist.[1][2][3] Its pharmacological profile is highlighted by a strong preference for the G-protein signaling pathway over the β-arrestin-2 recruitment pathway. The key quantitative parameters are summarized in the table below.
| Ligand | Parameter | Value | Assay System |
| This compound | G-protein Signaling (EC50) | 1.1 nM | GTPγS Binding Assay |
| G-protein Signaling (Emax) | 91% | GTPγS Binding Assay | |
| β-arrestin-2 Recruitment (Emax) | < 10% | β-arrestin-2 Recruitment Functional Assay |
Signaling Pathways and Biased Agonism
G-protein coupled receptors (GPCRs), such as the kappa opioid receptor, can initiate intracellular signaling through two primary pathways: G-protein-dependent signaling and β-arrestin-mediated signaling. While G-protein activation is often associated with the primary therapeutic effects of a ligand, β-arrestin recruitment can lead to receptor desensitization, internalization, and the activation of distinct signaling cascades that may contribute to adverse effects.
This compound exemplifies a "biased agonist," a compound that preferentially activates one of these pathways. In this case, this compound is biased towards G-protein signaling, which is believed to be responsible for the therapeutic effects of KOR agonists, while avoiding the β-arrestin-2 pathway, potentially reducing the incidence of unwanted side effects.[1][2][3]
Experimental Protocols
The characterization of this compound's pharmacological profile involves two key in vitro functional assays: the GTPγS binding assay to quantify G-protein activation and a β-arrestin-2 recruitment assay. The following sections provide detailed methodologies for these experiments.
Disclaimer: The following protocols are based on standard methodologies for these assays. The specific details of the experiments performed for this compound in the primary literature were not fully available. These protocols are intended to provide a comprehensive understanding of the experimental principles.
GTPγS Binding Assay
This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist. This provides a direct measure of G-protein engagement.
Materials:
-
Membrane preparations from cells expressing the kappa opioid receptor.
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Non-radiolabeled GTPγS.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
This compound and a reference agonist.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the kappa opioid receptor using standard cell fractionation techniques.
-
Assay Setup: In a 96-well plate, add the assay buffer, GDP, and varying concentrations of this compound or the reference agonist.
-
Incubation: Add the cell membrane preparation to the wells and incubate at 30°C for a predetermined time to allow for ligand binding.
-
GTPγS Addition: Add [³⁵S]GTPγS to initiate the binding reaction and incubate for an additional period.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of excess non-radiolabeled GTPγS). Plot the specific binding against the logarithm of the agonist concentration to determine EC₅₀ and Eₘₐₓ values.
β-Arrestin-2 Recruitment Assay (PathHunter® Assay Principle)
A common method to measure β-arrestin-2 recruitment is the PathHunter® assay, which is based on enzyme fragment complementation (EFC).
Principle:
The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin-2 is fused to a larger, inactive fragment of the enzyme (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin-2 to the GPCR, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Materials:
-
PathHunter® cell line co-expressing the KOR tagged with ProLink™ and β-arrestin-2 tagged with Enzyme Acceptor.
-
Cell culture medium and reagents.
-
This compound and a reference agonist.
-
PathHunter® Detection Reagents.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the PathHunter® cells in a 384-well microplate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound or the reference agonist to the cells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin-2 recruitment.
-
Detection: Add the PathHunter® Detection Reagents to the wells.
-
Signal Measurement: Incubate at room temperature to allow for the enzymatic reaction to proceed, and then measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the signal intensity against the logarithm of the agonist concentration to determine the Eₘₐₓ for β-arrestin-2 recruitment.
References
Unveiling PIPE-3297: A Novel Myelination Agent for Demyelinating Diseases
San Diego, CA - This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of PIPE-3297, a promising new therapeutic agent for demyelinating diseases such as multiple sclerosis. Developed by Pipeline Therapeutics, this compound is a selective kappa opioid receptor (KOR) agonist designed to promote remyelination while avoiding the undesirable side effects associated with earlier generations of KOR agonists.
Introduction
Multiple sclerosis (MS) is a chronic autoimmune disease characterized by damage to the myelin sheath that insulates nerve fibers in the central nervous system (CNS). Current MS therapies primarily target the immune system to reduce inflammation but have limited efficacy in promoting the regeneration of myelin. This compound represents a novel approach by directly targeting the kappa opioid receptor, which has been identified as a key regulator of oligodendrocyte differentiation and myelination.
This document details the structure-activity relationship (SAR) studies that led to the discovery of this compound, its unique pharmacological profile as a biased agonist, and its demonstrated efficacy in preclinical models of demyelination.
Discovery and Synthesis
The development of this compound originated from SAR studies of U50,488 analogues, a class of molecules known to interact with the kappa opioid receptor.[1] The synthesis process focused on creating a potent and selective KOR agonist with a specific signaling profile.
Synthesis of this compound
While the specific, step-by-step synthesis protocol for this compound is proprietary, the foundational approach involved the characterization of U50,488 analogues. This process typically involves multi-step organic synthesis to modify the core structure and optimize for desired pharmacological properties.
Pharmacological Profile
This compound is distinguished by its action as a biased agonist, preferentially activating the G-protein signaling pathway over the β-arrestin-2 recruitment pathway. This is significant because the G-protein pathway is believed to be responsible for the therapeutic effects on myelination, while the β-arrestin-2 pathway is associated with adverse effects such as sedation.
In Vitro Characterization
The in vitro activity of this compound was assessed using a GTPγS binding assay and a β-arrestin-2 recruitment assay. The compound demonstrated potent activation of G-protein signaling with an EC50 of 1.1 nM and an Emax of 91%.[2][3][4] In contrast, it showed minimal recruitment of β-arrestin-2, with an Emax of less than 10%.[2][3][4]
| Assay | Parameter | Value |
| GTPγS Binding | EC50 | 1.1 nM |
| Emax | 91% | |
| β-arrestin-2 Recruitment | Emax | < 10% |
In Vivo Characterization
Preclinical studies in mice have demonstrated the in vivo efficacy and favorable safety profile of this compound.
| Experiment | Animal Model | Dose | Key Findings |
| Receptor Occupancy | Healthy Mice | 30 mg/kg (s.c.) | Achieved 90% occupancy of KOR in the CNS 1 hour post-dose.[2][4] |
| Oligodendrocyte Maturation | Healthy Mice | 3 and 30 mg/kg (s.c.) | Statistically significant increase in mature oligodendrocytes.[2][3][4] |
| Efficacy in EAE Model | Mouse EAE Model | 3 and 30 mg/kg (s.c.) daily | Reduced disease score and significantly improved Visually Evoked Potential (VEP) N1 latencies.[2][4] |
| Locomotor Activity | Healthy Mice | Not specified | Minimal and non-KOR-mediated decrease in total locomotor activity.[2] |
Mechanism of Action and Signaling Pathway
This compound exerts its pro-myelinating effects through the activation of the kappa opioid receptor on oligodendrocyte precursor cells (OPCs). This activation stimulates the G-protein signaling cascade, leading to the differentiation of OPCs into mature, myelin-producing oligodendrocytes. By avoiding the β-arrestin-2 pathway, this compound is designed to minimize the sedative side effects seen with non-biased KOR agonists.
Caption: this compound Signaling Pathway.
Experimental Protocols
GTPγS Binding Assay
-
Objective: To determine the potency and efficacy of this compound in activating G-protein signaling via the kappa opioid receptor.
-
Method: Membranes isolated from CHO-K1 cells stably expressing human KORs were used. The assay measures the binding of [35S]GTPγS to G-proteins upon receptor activation by the test compound. Data were analyzed to determine EC50 and Emax values.
β-arrestin-2 Recruitment Assay
-
Objective: To assess the potential of this compound to recruit β-arrestin-2.
-
Method: A MULTISCREENᵀᴹ β-arrestin-2 recruitment assay was employed. This cell-based assay measures the interaction between the activated KOR and β-arrestin-2. The Emax value was determined to quantify the extent of recruitment.
In Vivo Receptor Occupancy
-
Objective: To measure the extent of KOR binding by this compound in the central nervous system.
-
Method: A novel KOR radiotracer, [3H]-PIPE-3113, was used.[2][3] Healthy mice were administered this compound subcutaneously, and brain tissue was analyzed at specific time points to quantify the displacement of the radiotracer and calculate receptor occupancy.
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of multiple sclerosis.
-
Method: The EAE model was induced in mice using myelin oligodendrocyte glycoprotein (MOG).[3] Animals were treated daily with this compound or vehicle.[2][4] Disease progression was monitored using a clinical scoring system. Visually evoked potentials (VEPs) were measured to assess the functional integrity of the visual pathway, a common site of demyelination in MS.
Caption: EAE Experimental Workflow.
Conclusion
This compound is a novel, selective, and biased kappa opioid receptor agonist with significant potential as a remyelinating therapy for diseases such as multiple sclerosis. Its ability to potently activate the pro-myelinating G-protein signaling pathway while avoiding the β-arrestin-2 pathway represents a significant advancement in the field. Preclinical data demonstrate its efficacy in promoting oligodendrocyte maturation and improving functional outcomes in a relevant disease model. Further clinical investigation of this compound is warranted.
References
PIPE-3297: A Technical Guide to a G-Protein Biased Kappa Opioid Receptor Agagonist for Oligodendrocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PIPE-3297, a novel, selective kappa opioid receptor (KOR) agonist with a strong G-protein signaling bias. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the associated signaling pathways and workflows. This information is intended to support further research and development of this compound as a potential therapeutic agent for demyelinating diseases such as multiple sclerosis.
Core Mechanism of Action
This compound is a potent and selective agonist for the kappa opioid receptor (KOR). Its therapeutic potential in promoting oligodendrocyte differentiation stems from its unique signaling profile. Unlike many conventional KOR agonists, this compound exhibits a strong bias towards the G-protein signaling pathway while having minimal recruitment of β-arrestin-2.[1] This biased agonism is hypothesized to retain the therapeutic effects on myelination while potentially avoiding the adverse effects associated with β-arrestin-2 signaling, such as dysphoria and sedation.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay System |
| GTPγS EC50 | 1.1 nM | Membranes from CHO-K1 cells expressing human KOR |
| GTPγS Emax | 91% | Membranes from CHO-K1 cells expressing human KOR |
| β-arrestin-2 Recruitment Emax | < 10% | MULTISCREEN™ β-arrestin-2 recruitment assay |
Data sourced from Schrader et al., 2024.[1]
Table 2: In Vivo Efficacy of this compound in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
| Dosage (s.c.) | Effect on Disease Score | Effect on Visually Evoked Potential (VEP) N1 Latency |
| 3 mg/kg (daily) | Reduced disease score | Significantly improved |
| 30 mg/kg (daily) | Reduced disease score | Significantly improved |
Data sourced from Schrader et al., 2024.[1]
Table 3: In Vivo Receptor Occupancy of this compound
| Dosage (s.c.) | CNS KOR Occupancy | Time Post-Dose |
| 30 mg/kg | 90% | 1 hour |
Data sourced from Schrader et al., 2024.[1]
Signaling Pathway
Activation of the kappa opioid receptor on oligodendrocyte progenitor cells (OPCs) by this compound is believed to initiate a signaling cascade that promotes their differentiation into mature, myelinating oligodendrocytes. This process is primarily mediated through G-protein signaling, with potential involvement of downstream effectors such as extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK).
References
PIPE-3297: A Technical Overview of its Anti-inflammatory and Myelinating Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIPE-3297 is a novel, selective kappa opioid receptor (KOR) agonist that has demonstrated significant potential in the modulation of neuroinflammatory and demyelinating processes.[1] As a G-protein biased agonist, this compound preferentially activates the G-protein signaling pathway over the β-arrestin-2 recruitment pathway.[1] This characteristic is believed to contribute to its therapeutic effects while potentially mitigating the adverse effects associated with unbiased KOR agonists. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, supported by available preclinical data.
Core Mechanism of Action
This compound exerts its effects primarily through the activation of the kappa opioid receptor, a G-protein coupled receptor. Its biased agonism is a key feature, with potent activation of G-protein signaling and minimal recruitment of β-arrestin-2.[1] The anti-inflammatory effects of KOR agonists are generally attributed to the inhibition of pro-inflammatory signaling pathways. Activation of KOR on immune cells can lead to a reduction in the production and release of inflammatory mediators. While direct in-vitro anti-inflammatory data for this compound is not currently available in the public domain, the known mechanisms of KOR agonists suggest a potential for the suppression of cytokines such as TNF-α and interleukins.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity Profile of this compound
| Parameter | Value | Description |
| GTPγS EC50 | 1.1 nM | Molar concentration of this compound that produces 50% of the maximal response in a GTPγS binding assay, indicating G-protein activation potency. |
| GTPγS Emax | 91% | Maximum efficacy in the GTPγS binding assay, relative to a standard agonist. |
| β-arrestin-2 Recruitment Emax | < 10% | Maximum recruitment of β-arrestin-2, indicating low potential for β-arrestin-mediated signaling. |
Table 2: In Vivo Pharmacokinetic and Target Engagement Data for this compound in Mice
| Parameter | Dose | Value | Description |
| CNS KOR Occupancy | 30 mg/kg, s.c. | 90% | Percentage of kappa opioid receptors in the central nervous system occupied by this compound. |
| Brain Concentration | 30 mg/kg, s.c. | 12.5 µM | Concentration of this compound measured in the brain tissue. |
Key Preclinical Efficacy Data
The anti-inflammatory and pro-myelinating effects of this compound have been evaluated in a murine model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE).
Table 3: Efficacy of this compound in the EAE Mouse Model
| Dose | Outcome |
| 3 and 30 mg/kg, s.c. (daily) | Amelioration of EAE disease severity. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
GTPγS Binding Assay
This assay is performed to determine the potency and efficacy of a compound in activating G-protein signaling downstream of a G-protein coupled receptor.
-
Cell Membranes: Membranes are prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human kappa opioid receptor.
-
Radioligand: Non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used.
-
Procedure:
-
Cell membranes are incubated with varying concentrations of this compound in the presence of GDP to allow for nucleotide exchange upon receptor activation.
-
[³⁵S]GTPγS is added to the reaction mixture.
-
Upon KOR activation by this compound, the Gα subunit of the G-protein exchanges GDP for [³⁵S]GTPγS.
-
The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the unbound radioligand via filtration.
-
The amount of bound [³⁵S]GTPγS is quantified using scintillation counting.
-
-
Data Analysis: The data is fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.
β-Arrestin-2 Recruitment Assay
This assay measures the recruitment of β-arrestin-2 to the activated kappa opioid receptor, a key step in receptor desensitization and an alternative signaling pathway. A commercial assay, such as the MULTISCREENᵀᴹ β-arrestin-2 recruitment assay, is typically employed.
-
Cell Line: CHO-K1 cells stably co-expressing the human kappa opioid receptor and a β-arrestin-2 fusion protein are used.
-
Principle: The assay is based on enzyme fragment complementation. The KOR is tagged with one fragment of a reporter enzyme, and β-arrestin-2 is tagged with the complementary fragment.
-
Procedure:
-
Cells are incubated with varying concentrations of this compound.
-
Agonist binding to the KOR induces a conformational change that promotes the binding of β-arrestin-2.
-
The proximity of the two fusion proteins allows the enzyme fragments to complement and form an active enzyme.
-
A substrate for the enzyme is added, and the resulting signal (e.g., luminescence or fluorescence) is measured.
-
-
Data Analysis: The signal is proportional to the amount of β-arrestin-2 recruitment. Data is analyzed to determine the Emax relative to a known β-arrestin-2 recruiting agonist.
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
EAE is a widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis.
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction: EAE is induced by immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG₃₅₋₅₅) and Complete Freund's Adjuvant (CFA). Pertussis toxin is also administered to enhance the immune response and facilitate the entry of inflammatory cells into the central nervous system.
-
Treatment: this compound is administered subcutaneously daily.
-
Clinical Scoring: Mice are monitored daily for clinical signs of disease, which are scored on a scale of 0 to 5, where:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Outcome Measures: The primary outcome is the reduction in the mean clinical score in the this compound treated group compared to the vehicle-treated group.
Visualizations
Signaling Pathway of this compound
Caption: G-protein biased signaling pathway of this compound at the kappa opioid receptor.
Experimental Workflow for EAE Model
Caption: Workflow for evaluating the efficacy of this compound in the EAE mouse model.
References
PIPE-3297: A Novel Kappa Opioid Receptor Agonist for Remyelination
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system characterized by demyelination, leading to progressive neurological disability. While current therapies primarily target the immune system to reduce inflammation, there is a significant unmet need for treatments that promote remyelination and functional recovery. PIPE-3297 has emerged as a promising therapeutic candidate. It is a fully efficacious and selective kappa opioid receptor (KOR) agonist that has demonstrated the potential to induce remyelination. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies.
Introduction to this compound
This compound is a novel small molecule that acts as a selective agonist for the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR).[1][2] Notably, this compound is a biased agonist, potently activating G-protein signaling with minimal recruitment of β-arrestin-2.[1][2] This biased signaling profile is significant as it may circumvent the sedative side effects typically associated with non-biased KOR agonists, while retaining the therapeutic effects on remyelination.[1][2] Preclinical studies have shown that this compound promotes the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes, reduces disease severity in a mouse model of MS, and improves neuronal function.[1][2]
Mechanism of Action
This compound exerts its pro-remyelination effects through the activation of KORs expressed on oligodendrocyte lineage cells.[3][4] The binding of this compound to KORs initiates a G-protein signaling cascade. While the precise downstream pathways are still under investigation, evidence suggests the involvement of the Extracellular signal-regulated kinase (ERK) and Signal Transducer and Activator of Transcription (STAT) pathways.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound in oligodendrocytes.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| GTPγS EC50 | 1.1 nM | Potency in activating G-protein signaling.[1][2] |
| GTPγS Emax | 91% | Efficacy in activating G-protein signaling relative to a standard agonist.[1][2] |
| β-arrestin-2 Recruitment Emax | < 10% | Minimal efficacy in recruiting β-arrestin-2, indicating biased agonism.[1][2] |
Table 2: In Vivo Pharmacokinetics and Target Engagement
| Parameter | Dose | Value | Time Point | Species |
| KOR Occupancy in CNS | 30 mg/kg (s.c.) | 90% | 1 hour post-dose | Mouse |
Table 3: In Vivo Efficacy in a Mouse Model of Multiple Sclerosis (EAE)
| Endpoint | Dose (s.c.) | Result |
| Mature Oligodendrocyte Count | 30 mg/kg (single dose) | Statistically significant increase (P < 0.0001) |
| EAE Disease Score | 3 and 30 mg/kg (daily) | Reduced disease score |
| Visually Evoked Potential (VEP) N1 Latency | 3 and 30 mg/kg (daily) | Significantly improved versus vehicle |
Detailed Experimental Protocols
GTPγS Binding Assay
This assay measures the activation of G-protein coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human kappa opioid receptor (e.g., CHO-K1 cells).
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, NaCl, and saponin.
-
Procedure:
-
Membranes are incubated with varying concentrations of this compound in the presence of GDP.
-
The reaction is initiated by the addition of [35S]GTPγS.
-
The incubation is carried out at 30°C for a defined period.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. EC50 and Emax values are calculated by non-linear regression analysis of the concentration-response curves.
β-arrestin-2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin-2 to the activated KOR, a key step in receptor desensitization and internalization.
-
Assay Principle: A common method is a cell-based enzyme fragment complementation assay (e.g., PathHunter®). The KOR is tagged with one enzyme fragment, and β-arrestin-2 with the complementary fragment.
-
Procedure:
-
Cells co-expressing the tagged KOR and β-arrestin-2 are plated in microplates.
-
Cells are incubated with varying concentrations of this compound.
-
Upon agonist binding, β-arrestin-2 is recruited to the receptor, bringing the enzyme fragments into proximity and reconstituting enzyme activity.
-
A substrate is added, and the resulting chemiluminescent signal is measured.
-
-
Data Analysis: The luminescent signal is proportional to the amount of β-arrestin-2 recruitment. Emax is determined relative to a known non-biased agonist.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for multiple sclerosis, mimicking the inflammatory and demyelinating pathology of the human disease.
-
Induction of EAE: EAE is typically induced in C57BL/6 mice by immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment: this compound is administered subcutaneously at doses of 3 and 30 mg/kg daily, starting at the onset of clinical signs.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = forelimb and hind limb paralysis, 5 = moribund).
-
Histology: At the end of the study, spinal cords are collected for histological analysis of inflammation and demyelination (e.g., using Hematoxylin and Eosin and Luxol Fast Blue staining).
Visually Evoked Potential (VEP)
VEPs are electrical potentials recorded from the scalp over the visual cortex in response to a visual stimulus. They are used to assess the functional integrity of the visual pathways, which are often affected by demyelination in MS.
-
Procedure:
-
Anesthetized mice are placed in front of a screen.
-
Active electrodes are placed over the visual cortex, a reference electrode on the snout, and a ground electrode on the tail.
-
A series of light flashes or patterned stimuli are presented to the mouse's eye.
-
The resulting electrical signals from the brain are amplified, filtered, and averaged.
-
-
Data Analysis: The latency and amplitude of the major VEP components (e.g., N1 and P1 waves) are measured. In demyelinating conditions, the latency of these components is typically delayed, and treatment with a remyelinating agent like this compound is expected to shorten this delay.
Experimental Workflows
In Vitro Characterization Workflow
Caption: Workflow for the in vitro characterization of this compound.
In Vivo Efficacy Workflow (EAE Model)
Caption: Workflow for assessing the in vivo efficacy of this compound in the EAE model.
Conclusion and Future Directions
This compound represents a promising, novel approach to treating demyelinating diseases like multiple sclerosis. Its selective, biased agonism at the kappa opioid receptor offers the potential for a pro-remyelinating therapy with an improved safety profile. The preclinical data strongly support its mechanism of action in promoting oligodendrocyte differentiation and functional recovery in an animal model of MS. Further clinical development is warranted to evaluate the safety and efficacy of this compound in patients. Future research should also focus on elucidating the detailed downstream signaling pathways and exploring potential combination therapies with existing immunomodulatory drugs.
References
- 1. Enhancing Remyelination through a Novel Opioid-Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Kappa opioid receptor agonists promote oligodendrocyte maturation, remyelination and functional recovery in preclinical mouse models - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
- 3. MU AND KAPPA OPIOIDS MODULATE MOUSE EMBRYONIC STEM CELL DERIVED NEURAL PROGENITOR DIFFERENTIATION VIA MAP KINASES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the Kappa-Opioid Receptor as a Therapeutic Target for Oligodendrocyte Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of PIPE-3297: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PIPE-3297 is a novel, selective kappa opioid receptor (KOR) agonist demonstrating significant G protein signaling bias. This document provides a detailed overview of the in vitro characterization of this compound, summarizing its functional activity, signaling pathway engagement, and receptor selectivity. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals interested in the pharmacological profile of this compound. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Visualizations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of the in vitro properties of this compound.
Introduction
The kappa opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for a variety of neurological and psychiatric disorders. Agonism at the KOR can produce analgesic effects, but often with dose-limiting side effects such as dysphoria and sedation, which are thought to be mediated, in part, by the β-arrestin signaling pathway. Consequently, there is significant interest in the development of G protein-biased KOR agonists that preferentially activate the G protein signaling cascade over β-arrestin recruitment, with the hypothesis that such a profile may retain therapeutic efficacy while minimizing adverse effects. This compound has been identified as a potent and selective KOR agonist with a strong G protein bias. This whitepaper details the in vitro studies undertaken to characterize its pharmacological profile.
Functional Activity at the Kappa Opioid Receptor
The functional activity of this compound at the human KOR was assessed through two primary in vitro assays: a [³⁵S]GTPγS binding assay to quantify G protein activation and a β-arrestin-2 recruitment assay to measure the engagement of the β-arrestin pathway. These studies were conducted using Chinese Hamster Ovary (CHO-K1) cells stably expressing the human kappa opioid receptor.
G Protein Activation ([³⁵S]GTPγS Binding Assay)
This compound demonstrated potent and full agonism in stimulating the binding of [³⁵S]GTPγS to membranes prepared from CHO-K1 cells expressing the human KOR. The compound elicited a concentration-dependent increase in [³⁵S]GTPγS binding with a half-maximal effective concentration (EC₅₀) of 1.1 nM and a maximal effect (Eₘₐₓ) of 91% relative to a standard KOR agonist.[1][2]
β-Arrestin-2 Recruitment
In contrast to its potent activation of G protein signaling, this compound exhibited very low efficacy in recruiting β-arrestin-2 to the activated KOR. The maximal recruitment of β-arrestin-2 was less than 10% (Eₘₐₓ < 10%), indicating a significant G protein signaling bias.[1][2]
Summary of Functional Data
The functional potency and efficacy of this compound at the human kappa opioid receptor are summarized in the table below.
| Assay | Parameter | Value | Cell Line |
| G Protein Activation | EC₅₀ | 1.1 nM | CHO-K1 hKOR |
| G Protein Activation | Eₘₐₓ | 91% | CHO-K1 hKOR |
| β-Arrestin-2 Recruitment | Eₘₐₓ | < 10% | CHO-K1 hKOR |
Receptor Selectivity Profile
To assess the selectivity of this compound, its binding affinity for the human mu-opioid receptor (MOR) and delta-opioid receptor (DOR) would be determined in radioligand binding assays using membranes from cells expressing these receptors. While specific Ki values for this compound at MOR and DOR are not publicly available at this time, it is described as a selective KOR agonist. A comprehensive selectivity profile would typically be presented as follows:
| Receptor | Ligand | Kᵢ (nM) |
| Kappa Opioid Receptor (KOR) | This compound | [Data Not Available] |
| Mu Opioid Receptor (MOR) | This compound | [Data Not Available] |
| Delta Opioid Receptor (DOR) | This compound | [Data Not Available] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Methodologies
[³⁵S]GTPγS Binding Assay
This functional assay is designed to measure the activation of G protein-coupled receptors by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
-
Cell Culture and Membrane Preparation:
-
CHO-K1 cells stably expressing the human kappa opioid receptor are cultured under standard conditions.
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation to pellet the membrane fraction.
-
The resulting membrane pellet is resuspended in assay buffer, and protein concentration is determined.
-
-
Assay Protocol:
-
Membranes (typically 10-20 µg of protein per well) are incubated in a 96-well plate with varying concentrations of this compound and a fixed concentration of GDP (e.g., 10-100 µM) in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).
-
The plate is incubated at 30°C for 60 minutes with gentle agitation.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Dose-response curves are generated by plotting specific binding against the logarithm of the this compound concentration.
-
EC₅₀ and Eₘₐₓ values are determined using non-linear regression analysis.
-
β-Arrestin-2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin-2 to the activated KOR, a key step in receptor desensitization and G protein-independent signaling. A common method for this is an enzyme fragment complementation assay (e.g., DiscoverX PathHunter).
-
Cell Line:
-
A CHO cell line co-expressing the human KOR fused to a small enzyme fragment (ProLink) and β-arrestin-2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor) is used.
-
-
Assay Protocol:
-
Cells are plated in a 384-well white, solid-bottom plate and incubated overnight.
-
Serial dilutions of this compound are added to the cells.
-
The plate is incubated for 90 minutes at 37°C.
-
Detection reagents, including the substrate for the complemented enzyme, are added according to the manufacturer's protocol.
-
The plate is incubated at room temperature to allow for signal development.
-
-
Data Analysis:
-
Luminescence is measured using a plate reader.
-
Dose-response curves are generated by plotting the luminescent signal against the logarithm of the this compound concentration.
-
The Eₘₐₓ is determined relative to a known KOR agonist that induces robust β-arrestin-2 recruitment.
-
Radioligand Binding Assay for Selectivity
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation:
-
Membranes are prepared from cells stably expressing the receptor of interest (e.g., hMOR or hDOR).
-
-
Assay Protocol:
-
Membranes are incubated with a fixed concentration of a selective radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR) and varying concentrations of this compound.
-
Incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration, and bound radioactivity is measured.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled standard ligand.
-
-
Data Analysis:
-
IC₅₀ values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) are determined from competition curves.
-
Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
Conclusion
The in vitro characterization of this compound reveals it to be a potent and efficacious agonist of the kappa opioid receptor with a strong bias towards G protein signaling over β-arrestin-2 recruitment. This pharmacological profile suggests that this compound may offer a promising therapeutic approach for conditions where KOR activation is beneficial, potentially with a reduced side-effect liability compared to unbiased KOR agonists. Further in vivo studies are warranted to explore the full therapeutic potential of this compound.
References
Pharmacological Profile of PIPE-3297: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIPE-3297 is an investigational small molecule that has been identified as a potent and selective kappa opioid receptor (KOR) agonist. A key characteristic of this compound is its functional selectivity, or biased agonism, towards the G-protein signaling pathway with minimal recruitment of β-arrestin-2. This pharmacological profile suggests that this compound may offer therapeutic benefits associated with KOR activation, such as in demyelinating diseases, while potentially avoiding adverse effects commonly linked to unbiased KOR agonists, including sedation and dysphoria. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo data, and detailed experimental methodologies.
Core Pharmacological Attributes
This compound is a fully efficacious agonist at the kappa opioid receptor, potently activating G-protein signaling. In functional assays, it demonstrates a strong preference for the G-protein pathway over the β-arrestin-2 recruitment pathway. This G-protein bias is a critical feature of its pharmacological profile.
Quantitative In Vitro Pharmacology
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Value | Assay |
| G-Protein Signaling Activation (EC50) | 1.1 nM | [35S]GTPγS Binding Assay |
| G-Protein Signaling Efficacy (Emax) | 91% | [35S]GTPγS Binding Assay |
| β-Arrestin-2 Recruitment (Emax) | < 10% | β-Arrestin-2 Recruitment Assay |
| hERG Inhibition | 72% at 3 µM | Patch-Clamp Assay |
| Metabolic Stability | Unstable | Liver Microsome Stability Assay |
Quantitative In Vivo Pharmacology
The in vivo characteristics of this compound have been evaluated in preclinical models, as summarized in the table below.
| Parameter | Value | Animal Model/Assay |
| CNS Kappa Opioid Receptor Occupancy | 90% | C57BL/6 Mice (30 mg/kg, s.c., 1h post-dose) |
| Brain Concentration | 12.5 µM | C57BL/6 Mice (30 mg/kg, s.c.) |
| Effect on Oligodendrocyte Progenitor Cells (OPCs) | KOR-dependent differentiation into mature oligodendrocytes | C57BL/6 Mice (30 mg/kg, s.c.) |
| Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) | Amelioration of disease score and improvement in Visually Evoked Potential (VEP) N1 latencies | MOG-induced EAE in C57BL/6 Mice (3 and 30 mg/kg, s.c., daily for 23 days) |
| Effect on Locomotion | No evidence of KOR-mediated hypolocomotion | C57BL/6 Mice (30 mg/kg, s.c.) |
Signaling Pathway and Experimental Visualizations
This compound Signaling at the Kappa Opioid Receptor
This compound exhibits biased agonism at the kappa opioid receptor (KOR). Upon binding, it preferentially activates the G-protein signaling cascade over the β-arrestin-2 recruitment pathway. This is thought to contribute to its therapeutic effects while minimizing certain side effects.
Experimental Workflow: In Vitro Assays
The in vitro characterization of this compound relies on key functional assays to determine its potency and signaling bias. The general workflow for the GTPγS binding and β-arrestin recruitment assays is depicted below.
Experimental Workflow: In Vivo EAE Model
The therapeutic potential of this compound in a model of multiple sclerosis was assessed using the Experimental Autoimmune Encephalomyelitis (EAE) model.
Detailed Experimental Protocols
The following sections provide representative, detailed methodologies for the key experiments cited in the pharmacological profiling of this compound.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist binding to a G-protein coupled receptor (GPCR).
-
Membrane Preparation : Membranes are prepared from cells stably expressing the human kappa opioid receptor.
-
Assay Buffer : The assay is typically performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
Reaction Mixture : In a 96-well plate, add in order:
-
Assay buffer or unlabeled GTPγS (for non-specific binding).
-
Serial dilutions of this compound or vehicle.
-
Membrane suspension.
-
GDP (final concentration typically 10-30 µM).
-
-
Pre-incubation : The plate is pre-incubated at 30°C for 15-30 minutes.
-
Reaction Initiation : The binding reaction is initiated by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubation : The plate is incubated at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration : The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection : The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis : Non-specific binding is subtracted from total binding to determine specific binding. Data are normalized to the response of a standard full agonist and plotted against the logarithm of the drug concentration to determine EC50 and Emax values.
PathHunter® β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to an activated GPCR.
-
Cell Culture : Use a cell line engineered to co-express a ProLink™ (PK)-tagged KOR and an Enzyme Acceptor (EA)-tagged β-arrestin. Cells are cultured to ~80-90% confluency.
-
Cell Plating : Cells are harvested and plated into 384-well white, clear-bottom assay plates at a density of approximately 5,000 cells per well and incubated overnight.
-
Compound Preparation : Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Compound Addition : Add the diluted compound to the cell plates and incubate for 90-180 minutes at 37°C.
-
Detection : Add the PathHunter® detection reagent mixture, which contains the substrate for the complemented enzyme.
-
Incubation : Incubate the plates at room temperature for 60 minutes in the dark.
-
Signal Measurement : Read the chemiluminescent signal using a plate reader.
-
Data Analysis : The signal is normalized to a control full agonist, and concentration-response curves are generated to determine the Emax for β-arrestin recruitment.
Experimental Autoimmune Encephalomyelitis (EAE) Model
This is a widely used animal model for multiple sclerosis to evaluate the efficacy of potential therapeutics.
-
Animals : Female C57BL/6 mice, 8-12 weeks old, are used.
-
EAE Induction : On day 0, mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG35-55) peptide in Complete Freund's Adjuvant (CFA). On days 0 and 2, mice receive an intraperitoneal injection of pertussis toxin.
-
Treatment : Mice are randomly assigned to treatment groups and receive daily subcutaneous injections of this compound (e.g., 3 and 30 mg/kg) or vehicle, starting from a specified day post-immunization (e.g., day 3 or at the onset of symptoms).
-
Clinical Scoring : Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Visually Evoked Potentials (VEPs) : At the end of the study, VEPs can be measured to assess the functional integrity of the visual pathway, which is often affected by demyelination. This involves recording electrical signals from the visual cortex in response to light stimuli.
-
Data Analysis : Clinical scores, body weight changes, and VEP latencies are compared between treatment and vehicle groups to assess the therapeutic efficacy of this compound.
Conclusion
This compound is a selective kappa opioid receptor agonist with a distinct G-protein signaling bias. This pharmacological profile is associated with pro-myelinating and anti-inflammatory effects in preclinical models of demyelinating disease. While showing promise, its development will need to address potential liabilities such as hERG inhibition and metabolic instability. The detailed methodologies provided in this guide offer a framework for the continued investigation and understanding of this compound and other biased KOR agonists.
Methodological & Application
Application Notes and Protocols for PIPE-3297 in an Experimental Autoimmune Encephalomyelitis (EAE) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIPE-3297 is a selective kappa opioid receptor (KOR) agonist that has demonstrated therapeutic potential in preclinical models of demyelinating diseases, such as multiple sclerosis (MS).[1][2] It functions as a potent activator of G-protein signaling with an EC50 of 1.1 nM, while exhibiting minimal β-arrestin-2 recruitment.[1][2] This biased agonism is thought to contribute to its therapeutic effects while potentially avoiding the sedative side effects associated with non-biased KOR agonists.[1][2] In the experimental autoimmune encephalomyelitis (EAE) mouse model, a widely used preclinical model for MS, this compound has been shown to reduce disease severity, improve nerve function, and promote the maturation of oligodendrocytes, the cells responsible for myelination in the central nervous system (CNS).[1][2]
These application notes provide a detailed overview of the use of this compound in the EAE model, including its mechanism of action, key experimental findings, and detailed protocols for replicating these studies.
Mechanism of Action
This compound exerts its therapeutic effects through the selective activation of the kappa opioid receptor, a G-protein coupled receptor. Upon binding, this compound preferentially activates G-protein signaling pathways over the β-arrestin-2 pathway. This biased signaling is believed to be crucial for its pro-myelinating and anti-inflammatory effects. In the CNS, activation of KOR by this compound has been shown to induce the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[1][2]
Caption: Signaling pathway of this compound, a G-protein biased KOR agonist.
Key Experimental Findings
Studies utilizing the EAE model have demonstrated the following key effects of this compound:
-
Reduction in Disease Severity: Daily subcutaneous administration of this compound at doses of 3 and 30 mg/kg significantly reduced the clinical disease score in the mouse EAE model.[1][2]
-
Improved Nerve Function: Treatment with this compound resulted in a significant improvement in visually evoked potential (VEP) N1 latencies, indicating enhanced nerve conduction in the visual pathway.[1][2]
-
Promotion of Oligodendrocyte Maturation: A single subcutaneous dose of this compound in healthy mice led to a statistically significant increase in the number of mature oligodendrocytes in the striatum.[1][2]
-
High Receptor Occupancy: A 30 mg/kg subcutaneous dose of this compound achieved 90% occupancy of the KOR in the central nervous system one-hour post-administration.[1][2]
Data Presentation
| Parameter | Vehicle | This compound (3 mg/kg) | This compound (30 mg/kg) | Reference |
| EAE Clinical Score | Higher | Reduced | Reduced | [1][2] |
| VEP N1 Latency | Delayed | Significantly Improved | Significantly Improved | [1][2] |
| Mature Oligodendrocytes | Baseline | Not Reported in EAE model | Increased (in healthy mice) | [1][2] |
| KOR Occupancy (CNS) | 0% | Not Reported | 90% (1h post-dose) | [1][2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in the EAE model.
MOG35-55-Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol describes the induction of a chronic EAE model, which is widely used to study the pathogenesis of MS and to test potential therapeutics.
References
Application Notes and Protocols: Dosing and Administration of PIPE-3297 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of PIPE-3297 in murine models, based on available preclinical data. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this selective kappa opioid receptor (KOR) agonist.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vivo administration and effects of this compound in mice.
Table 1: Dosing Regimens for this compound in Mice
| Parameter | Details | Mouse Strain | Study Type | Reference |
| Single Dose | 30 mg/kg, subcutaneous (s.c.) | C57BL/6 | Oligodendrocyte maturation, Receptor occupancy, Locomotor activity | [1][2][3] |
| Daily Dosing | 3 and 30 mg/kg, subcutaneous (s.c.) | C57BL/6 | Experimental Autoimmune Encephalomyelitis (EAE) | [1][2][3] |
Table 2: Pharmacodynamic and Efficacy Data for this compound in Mice
| Parameter | Dose | Route | Time Point | Result | Reference |
| KOR Occupancy in CNS | 30 mg/kg | s.c. | 1 hour post-dose | 90% occupancy | [1][2][3] |
| Mature Oligodendrocyte Increase | 30 mg/kg | s.c. | Not specified | Statistically significant increase (P < 0.0001) in the striatum | [1][2] |
| EAE Disease Score | 3 and 30 mg/kg | s.c. | Daily for 23 days | Reduction in disease score | [1][2][3] |
| Visually Evoked Potential (VEP) N1 Latency | 3 and 30 mg/kg | s.c. | Not specified | Significantly improved versus vehicle | [1][2] |
| Locomotor Activity | 30 mg/kg | s.c. | 60-75 minutes post-dose | Small, KOR-independent decrease in total locomotor activity | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vivo evaluation.
Caption: Signaling pathway of this compound, a biased KOR agonist.
Caption: General experimental workflow for in vivo studies of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in mice.
General Administration Protocol (Subcutaneous)
This protocol outlines the subcutaneous administration of this compound to mice.
-
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or as specified by the manufacturer)
-
1 mL sterile syringes
-
25-27 gauge needles[4]
-
70% ethanol
-
Appropriate mouse restraint device
-
-
Procedure:
-
Prepare the dosing solution of this compound in the chosen vehicle to the desired concentration (e.g., for a 10 mL/kg injection volume, a 3 mg/mL solution is needed for a 30 mg/kg dose).
-
Weigh the mouse to determine the precise injection volume.
-
Manually restrain the mouse, for example, by scruffing the neck to expose the dorsal side.
-
Lift the loose skin over the interscapular area (between the shoulder blades) to form a "tent".
-
Wipe the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the spine, ensuring it does not puncture the underlying muscle.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol describes the induction of EAE in C57BL/6 mice and subsequent treatment with this compound.
-
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
-
Sterile saline or appropriate vehicle
-
-
Procedure:
-
Induction of EAE:
-
On day 0, immunize female C57BL/6 mice (8-12 weeks old) subcutaneously with an emulsion of MOG 35-55 in CFA.
-
Administer PTX intraperitoneally on day 0 and day 2 post-immunization.
-
-
Clinical Scoring:
-
Beginning on day 7 post-immunization, monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = forelimb and hind limb paralysis, 5 = moribund).
-
-
Treatment:
-
Upon the onset of clinical signs, randomize mice into treatment groups.
-
Administer this compound (3 or 30 mg/kg) or vehicle subcutaneously daily for the duration of the study (e.g., 23 days).[3]
-
-
Outcome Measures:
-
Primary: Daily clinical score.
-
Secondary: Body weight, survival, and endpoint histological analysis of the spinal cord for inflammation and demyelination.
-
-
Visually Evoked Potential (VEP) Measurement
This protocol details the assessment of optic nerve conduction, a measure of demyelination and remyelination.
-
Materials:
-
Anesthesia (e.g., ketamine/xylazine)
-
Needle electrodes
-
Ganzfeld dome light stimulator
-
Signal amplifier and recording system
-
-
Procedure:
-
Anesthetize the mouse and place it on a heated pad to maintain body temperature.
-
Place a reference electrode subcutaneously on the snout, a ground electrode in the tail, and an active recording electrode over the visual cortex.
-
Position the mouse's head within the Ganzfeld dome.
-
Deliver a series of light flashes to one eye while shielding the other.
-
Record the electrical signals from the visual cortex.
-
Average the responses to multiple stimuli to obtain the VEP waveform.
-
Measure the latency of the N1 wave, which is the first negative peak. An increased latency indicates demyelination.
-
Compare the N1 latencies between this compound-treated and vehicle-treated animals.[1][2]
-
Open-Field Activity Monitoring
This protocol is used to assess general locomotor activity and potential sedative effects.
-
Materials:
-
Open-field arena (a square or circular enclosure)
-
Video tracking software
-
-
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer a single subcutaneous dose of this compound (30 mg/kg) or vehicle.[1][2]
-
At a specified time post-injection (e.g., 60 minutes), place the mouse in the center of the open-field arena.[1][2]
-
Record the mouse's activity for a set duration (e.g., 15 minutes).
-
Use the video tracking software to analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Compare the activity levels between the treatment groups to assess for any hypo- or hyper-locomotor effects.[1][2]
-
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal procedures should be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.
References
- 1. Identification and In Vivo Evaluation of Myelination Agent this compound, a Selective Kappa Opioid Receptor Agonist Devoid of β-Arrestin-2 Recruitment Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cea.unizar.es [cea.unizar.es]
Application Notes and Protocols for PIPE-3297 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIPE-3297 is a potent and selective kappa opioid receptor (KOR) agonist characterized by its functional selectivity or "biased agonism." It preferentially activates G-protein signaling pathways over the β-arrestin-2 recruitment pathway.[1] This unique mechanism of action makes this compound a promising therapeutic candidate for demyelinating diseases, such as multiple sclerosis, by promoting the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on oligodendrocyte lineage cells.
Mechanism of Action
This compound is a fully efficacious agonist at the KOR, potently activating G-protein signaling.[1] Unlike unbiased KOR agonists, this compound exhibits minimal recruitment of β-arrestin-2.[1] This biased signaling is hypothesized to retain the therapeutic benefits of KOR activation, such as promoting myelination, while potentially avoiding adverse effects associated with β-arrestin-2 signaling. The pro-myelination effects of KOR agonists are mediated, at least in part, through the activation of the ERK1/2 MAPK signaling pathway.[3]
Quantitative Data
The following table summarizes the in vitro pharmacological data for this compound and the concentration ranges of other KOR agonists used in oligodendrocyte differentiation studies.
| Compound | Parameter | Value | Cell Line/System | Reference |
| This compound | GTPγS EC50 | 1.1 nM | Membranes from CHO-K1 cells expressing human KORs | [1] |
| GTPγS Emax | 91% | Membranes from CHO-K1 cells expressing human KORs | [1] | |
| β-arrestin-2 Recruitment Emax | < 10% | CHO-K1 cells expressing human KORs | [1] | |
| U-50488 | Effective Concentration Range (Oligodendrocyte Differentiation) | 1-100 µM | Murine Oligodendrocyte Precursor Cells | [4] |
| Nalfurafine | Effective Concentration Range (Oligodendrocyte Differentiation) | 0.6-200 nM | Primary mouse OPC-containing cultures | [5] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway of this compound in promoting oligodendrocyte differentiation.
Experimental Protocols
Protocol 1: Culture and Differentiation of Oligodendrocyte Precursor Cells (OPCs)
This protocol describes the isolation and culture of OPCs from neonatal rodent brains, followed by differentiation induced by this compound.
Materials:
-
Neonatal rat or mouse pups (P1-P8)
-
DMEM/F12 medium
-
B-27 Supplement
-
N-2 Supplement
-
PDGF-AA (10 ng/mL)
-
FGF-2 (10 ng/mL)
-
Tri-iodothyronine (T3) (30 ng/mL)
-
Penicillin-Streptomycin
-
Poly-D-lysine (PDL) coated plates/coverslips
-
This compound stock solution (in DMSO)
Procedure:
-
OPC Isolation: Isolate OPCs from neonatal rodent cerebral cortices using a standard immunopanning or differential centrifugation protocol.
-
OPC Proliferation: Culture the isolated OPCs on PDL-coated plates in proliferation medium (DMEM/F12, B-27, N-2, PDGF-AA, FGF-2, and Penicillin-Streptomycin).
-
Initiating Differentiation: Once the OPCs reach 70-80% confluency, switch to a differentiation medium by withdrawing PDGF-AA and FGF-2 and adding T3.
-
This compound Treatment: Add this compound to the differentiation medium at desired final concentrations (a suggested starting range is 1 nM to 1 µM). Include a vehicle control (DMSO) and a positive control (e.g., T3 alone or another known pro-differentiating agent).
-
Incubation: Incubate the cells for 3-7 days to allow for differentiation. Change the medium with fresh this compound every 2-3 days.
-
Assessment of Differentiation: After the incubation period, the cells can be fixed and processed for immunocytochemistry (Protocol 2) or lysed for protein analysis (Protocol 3).
Protocol 2: Immunocytochemistry for Oligodendrocyte Maturation
This protocol is for the fluorescent labeling of mature oligodendrocyte markers to quantify the effect of this compound on differentiation.
Materials:
-
Primary antibodies: anti-Myelin Basic Protein (MBP), anti-O4
-
Fluorescently-labeled secondary antibodies
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Fixation: Fix the cells cultured on coverslips with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies (e.g., anti-MBP and/or anti-O4) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using a mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The percentage of differentiated oligodendrocytes can be quantified by counting the number of MBP-positive or O4-positive cells relative to the total number of DAPI-stained nuclei.
Protocol 3: Western Blot for ERK1/2 Phosphorylation
This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) to assess the activation of the downstream signaling pathway of KOR.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat OPCs with this compound for a short duration (e.g., 5-30 minutes) to observe acute signaling events. Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[6]
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound on oligodendrocyte differentiation in vitro.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low OPC viability after isolation | Harsh dissociation procedure | Optimize enzyme incubation time and mechanical trituration. Ensure all solutions are pre-warmed. |
| Poor OPC proliferation | Suboptimal culture conditions | Check the quality and concentration of growth factors (PDGF-AA, FGF-2). Ensure proper coating of culture plates. |
| High background in immunocytochemistry | Insufficient blocking or washing | Increase blocking time and use a higher concentration of serum. Increase the number and duration of wash steps. |
| No p-ERK1/2 signal in Western blot | Suboptimal stimulation time | Perform a time-course experiment (e.g., 2, 5, 10, 30 minutes) to determine the peak of ERK1/2 phosphorylation. |
| Inconsistent results | Variability in primary cell culture | Use cells from the same passage number and ensure consistent cell density at the start of the experiment. |
Conclusion
This compound represents a valuable tool for studying the role of biased KOR agonism in oligodendrocyte biology. The protocols outlined in these application notes provide a framework for researchers to investigate the pro-differentiating effects of this compound and to dissect the underlying molecular mechanisms in a cell culture setting. These in vitro studies are crucial for the preclinical evaluation of this compound and other G-protein biased KOR agonists as potential therapies for demyelinating disorders.
References
- 1. Identification and In Vivo Evaluation of Myelination Agent this compound, a Selective Kappa Opioid Receptor Agonist Devoid of β-Arrestin-2 Recruitment Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Kappa opioid receptor agonists promote oligodendrocyte maturation, remyelination and functional recovery in preclinical mouse models - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
- 3. Enhancing Remyelination through a Novel Opioid-Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. κ-Opioid receptor agonist shows promise for multiple sclerosis | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PIPE-3297 in Demyelinating Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIPE-3297 is a selective kappa opioid receptor (KOR) agonist with a unique signaling profile, demonstrating potent G-protein activation with minimal β-arrestin-2 recruitment.[1][2][3] This biased agonism makes this compound a promising therapeutic candidate for demyelinating diseases such as multiple sclerosis (MS). Preclinical studies have shown that this compound promotes the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes, reduces disease severity in the experimental autoimmune encephalomyelitis (EAE) mouse model, and improves nerve conduction as measured by visually evoked potentials.[1][2] These application notes provide detailed protocols for studying the effects of this compound in relevant in vitro and in vivo models of demyelination.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| GTPγS EC50 | 1.1 nM | Potency in activating G-protein signaling at the kappa opioid receptor.[1][2][3] |
| GTPγS Emax | 91% | Maximum efficacy in activating G-protein signaling relative to a standard agonist.[1][2] |
| β-arrestin-2 Recruitment Emax | < 10% | Minimal recruitment of β-arrestin-2, indicating biased agonism.[1][2][3] |
| hERG Inhibition (3 µM) | 72% | Indicates potential for cardiotoxicity at higher concentrations.[3] |
Table 2: In Vivo Pharmacology and Efficacy of this compound
| Parameter | Value | Species/Model | Description |
| KOR Occupancy (30 mg/kg, s.c.) | 90% in CNS | Mouse | Receptor occupancy in the central nervous system 1 hour post-dose.[1][2][3] |
| Brain Concentration (30 mg/kg, s.c.) | 12.5 µM | Mouse | Concentration of this compound achieved in the brain.[3] |
| Efficacious Doses in EAE | 3 and 30 mg/kg, s.c. (daily) | Mouse (MOG-induced EAE) | Doses that significantly reduced disease score and improved VEP latency.[1][2][3] |
| Effect on Mature Oligodendrocytes | Statistically significant increase (P < 0.0001) | Healthy Mouse | A single subcutaneous dose increased mature oligodendrocytes in the striatum.[1][2] |
Signaling Pathway of this compound
This compound acts as a biased agonist at the kappa opioid receptor (KOR). Upon binding, it preferentially activates G-protein signaling pathways, which are implicated in promoting oligodendrocyte differentiation, while avoiding the recruitment of β-arrestin-2, which is associated with some of the negative side effects of other KOR agonists.
Caption: Signaling pathway of this compound at the kappa opioid receptor.
Experimental Protocols
In Vitro Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay
This protocol is designed to assess the ability of this compound to induce the differentiation of OPCs into mature oligodendrocytes.
Materials:
-
Rat or mouse OPCs
-
Poly-L-ornithine and laminin-coated culture plates or coverslips
-
OPC proliferation medium (e.g., DMEM/F12 supplemented with PDGF-AA)
-
Oligodendrocyte differentiation medium (e.g., Neurobasal medium with B-27 supplement, T3, and GlutaMAX)
-
This compound stock solution
-
Primary antibodies: anti-Olig2, anti-CNPase
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Microscope for imaging
Protocol:
-
Plate OPCs on poly-L-ornithine and laminin-coated plates at a suitable density.
-
Culture the cells for 2 days in OPC proliferation medium.
-
After 2 days, switch to oligodendrocyte differentiation medium.
-
Treat the cells with varying concentrations of this compound. Include a vehicle control.
-
Culture for an additional 5-7 days, changing the medium every 2-3 days with fresh compound.
-
After the differentiation period, fix the cells.
-
Perform immunocytochemistry using antibodies against Olig2 (a marker for the oligodendrocyte lineage) and CNPase (a marker for mature oligodendrocytes).
-
Counterstain with DAPI.
-
Image the cells and quantify the percentage of Olig2-positive cells that are also CNPase-positive to determine the extent of differentiation.
Caption: Workflow for the in vitro OPC differentiation assay.
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This in vivo model is used to evaluate the efficacy of this compound in a preclinical model of multiple sclerosis.
Materials:
-
Female C57BL/6 mice
-
Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound solution for subcutaneous injection
-
Vehicle control solution
Protocol:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG 35-55 peptide in CFA.
-
On day 0 and day 2, administer pertussis toxin intraperitoneally.
-
Begin daily subcutaneous administration of this compound (e.g., 3 mg/kg and 30 mg/kg) or vehicle control. Treatment can be prophylactic (starting at day 0) or therapeutic (starting at the onset of clinical signs).
-
Monitor mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund
-
-
Continue treatment and scoring for the duration of the study (typically 21-28 days).
-
At the end of the study, tissues can be collected for histological analysis of inflammation and demyelination.
Caption: Experimental workflow for the EAE mouse model.
Visually Evoked Potential (VEP) Measurements in Mice
VEP is used to assess the functional integrity of the visual pathway and can be used to measure the extent of demyelination and remyelination.
Materials:
-
Anesthetized mice
-
Subdermal needle electrodes or non-invasive scalp electrodes
-
Light-emitting diode (LED) for visual stimulation
-
Amplifier and data acquisition system
Protocol:
-
Anesthetize the mouse.
-
Place the active electrode over the visual cortex, the reference electrode rostrally, and the ground electrode in the tail.
-
Present a series of light flashes to one eye.
-
Record the electrical activity from the visual cortex.
-
Average the responses to multiple flashes to obtain the VEP waveform.
-
Measure the latency of the N1 peak of the VEP waveform. An increased latency is indicative of demyelination, while a normalization of the latency suggests remyelination.
-
Repeat the measurement for the other eye.
Caption: Workflow for Visually Evoked Potential (VEP) measurement.
Conclusion
This compound represents a promising, novel approach for the treatment of demyelinating diseases by promoting remyelination. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound and other potential remyelinating agents. The biased agonism of this compound at the kappa opioid receptor highlights the potential for developing targeted therapies that maximize therapeutic benefit while minimizing adverse effects.
References
Application Notes and Protocols: PIPE-3297 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIPE-3297 is a novel, selective kappa opioid receptor (KOR) agonist that has demonstrated significant potential in preclinical neuroscience research, particularly in the context of demyelinating diseases such as multiple sclerosis.[1][2][3] Developed by Contineum Therapeutics, this small molecule is characterized by its potent activation of G-protein signaling with minimal recruitment of β-arrestin-2, a property known as G-protein bias.[1][2][4] This biased agonism is thought to contribute to its therapeutic effects while potentially avoiding the undesirable side effects associated with non-biased KOR agonists.[1][2] The primary therapeutic promise of this compound lies in its ability to promote remyelination by inducing the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelin-producing oligodendrocytes.[1][2][4]
These application notes provide an overview of the key preclinical findings for this compound, its mechanism of action, and detailed protocols for its use in in vitro and in vivo models of demyelination.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description | Source |
| G-protein Signaling (GTPγS) | |||
| EC50 | 1.1 nM | Concentration for 50% of maximal response in a GTPγS binding assay, indicating G-protein activation. | [1][2][4] |
| Emax | 91% | Maximum efficacy relative to a standard agonist. | [1][2] |
| β-arrestin-2 Recruitment | |||
| Emax | < 10% | Minimal recruitment of β-arrestin-2, demonstrating G-protein signaling bias. | [1][2][4] |
| hERG Inhibition | 72% at 3 µM | Indicates potential for cardiotoxicity at higher concentrations. | [4] |
Table 2: In Vivo Preclinical Data of this compound in Mice
| Parameter | Dosage | Result | Model | Source |
| Receptor Occupancy | 30 mg/kg, s.c. | 90% occupancy of KOR in the CNS 1 hour post-dose. | Healthy C57BL/6 mice | [1][2][4] |
| Brain Concentration | 30 mg/kg, s.c. | 12.5 µM | Healthy C57BL/6 mice | [4] |
| Oligodendrocyte Differentiation | 30 mg/kg, s.c. (single dose) | Statistically significant increase in mature oligodendrocytes in the striatum (p < 0.0001). | Healthy C57BL/6 mice | [1][2] |
| Locomotor Activity | 30 mg/kg, s.c. | Small, KOR-independent decrease in total locomotor activity. | Healthy C57BL/6 mice | [1][2] |
| EAE Disease Score | 3 and 30 mg/kg, s.c. (daily) | Reduced disease severity in the experimental autoimmune encephalomyelitis (EAE) model. | MOG-induced EAE in C57BL/6 mice | [1][2][4] |
| Visually Evoked Potential (VEP) | 3 and 30 mg/kg, s.c. (daily) | Significantly improved N1 latencies compared to vehicle, indicating enhanced nerve conduction. | MOG-induced EAE in C57BL/6 mice | [1][2] |
Mechanism of Action: G-Protein Biased KOR Agonism
This compound acts as a selective agonist at the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR). Its mechanism is distinguished by a bias towards the G-protein signaling pathway over the β-arrestin-2 pathway. Upon binding to KOR on oligodendrocyte progenitor cells (OPCs), this compound preferentially activates intracellular G-protein signaling cascades. This activation is believed to trigger a downstream signaling cascade that promotes the differentiation of OPCs into mature, myelinating oligodendrocytes. This targeted remyelination is a promising therapeutic strategy for diseases characterized by myelin loss.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in neuroscience research, based on published studies.
In Vitro Oligodendrocyte Differentiation Assay
Objective: To determine the effect of this compound on the differentiation of oligodendrocyte progenitor cells (OPCs) into mature oligodendrocytes in vitro.
Materials:
-
Primary rat or mouse OPCs
-
OPC proliferation medium (e.g., DMEM/F12 supplemented with PDGF-AA, bFGF, and N2 supplement)
-
OPC differentiation medium (e.g., DMEM/F12 supplemented with T3 and N2 supplement)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., T3)
-
96-well culture plates
-
Antibodies for immunocytochemistry:
-
Anti-O4 (marker for immature oligodendrocytes)
-
Anti-MBP (Myelin Basic Protein, marker for mature oligodendrocytes)
-
DAPI (nuclear stain)
-
-
Fluorescence microscope
Procedure:
-
Cell Plating: Plate primary OPCs in 96-well plates at a density of 10,000 cells/well in proliferation medium.
-
Compound Treatment: After 24 hours, switch the medium to differentiation medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM), vehicle control, or positive control.
-
Incubation: Incubate the cells for 72 hours to allow for differentiation.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% normal goat serum for 1 hour.
-
Incubate with primary antibodies (anti-O4 and anti-MBP) overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of MBP-positive cells relative to the total number of DAPI-stained cells.
-
In Vivo Myelination Study in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
Objective: To assess the in vivo efficacy of this compound in promoting remyelination and reducing disease severity in a mouse model of multiple sclerosis.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound
-
Vehicle control (e.g., saline)
-
Subcutaneous injection supplies
-
EAE clinical scoring scale (0-5)
-
Equipment for Visually Evoked Potential (VEP) recordings
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score on a scale of 0 to 5 (0 = no signs, 5 = moribund).
-
-
Compound Administration:
-
Begin daily subcutaneous administration of this compound (e.g., 3 mg/kg and 30 mg/kg) or vehicle at the onset of clinical signs (typically around day 10-12).
-
-
Visually Evoked Potentials (VEPs):
-
At the end of the treatment period (e.g., day 30), measure VEPs to assess the functional integrity of the visual pathway. Anesthetize mice and record cortical responses to light flashes. Analyze the N1 latency, where a shorter latency indicates improved nerve conduction.
-
-
Histology:
-
Perfuse mice and collect brain and spinal cord tissues.
-
Process tissues for histology and stain with Luxol Fast Blue (for myelin) and antibodies against oligodendrocyte markers (e.g., Olig2, GST-pi) to assess demyelination and remyelination.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification and In Vivo Evaluation of Myelination Agent this compound, a Selective Kappa Opioid Receptor Agonist Devoid of β-Arrestin-2 Recruitment Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Unveiling the Function of the Kappa Opioid Receptor with PIPE-3297: A G-Protein Biased Agonist
Application Notes and Protocols for Researchers
PIPE-3297 is a potent and selective agonist for the kappa opioid receptor (KOR), a key player in a variety of physiological processes, including pain, mood, and addiction. Notably, this compound exhibits significant bias towards the G-protein signaling pathway, with minimal recruitment of β-arrestin-2. This unique pharmacological profile makes it an invaluable tool for dissecting the distinct downstream consequences of KOR activation. These application notes provide detailed protocols for utilizing this compound to investigate KOR function in vitro and in vivo, with a focus on its potential therapeutic application in demyelinating diseases.
Introduction to this compound
This compound is a novel chemical entity that potently activates the KOR, initiating intracellular signaling cascades primarily through G-protein coupling.[1][2][3] Unlike many conventional KOR agonists, this compound shows a pronounced separation between G-protein activation and β-arrestin-2 recruitment, a characteristic that may be associated with a more favorable therapeutic profile, potentially avoiding the sedative side effects linked to β-arrestin-2 signaling.[1][2][3] Research has highlighted its ability to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes, suggesting its therapeutic potential in diseases like multiple sclerosis.[1][2][3]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Activity of this compound at the Kappa Opioid Receptor
| Parameter | Value | Description |
| G-Protein Signaling (GTPγS) | ||
| EC₅₀ | 1.1 nM | Concentration for 50% of maximal G-protein activation. |
| Eₘₐₓ | 91% | Maximum efficacy relative to a standard full agonist. |
| β-Arrestin-2 Recruitment | ||
| Eₘₐₓ | < 10% | Maximum β-arrestin-2 recruitment relative to a standard full agonist. |
Table 2: In Vivo Characterization of this compound
| Parameter | Dose | Result | Species |
| Receptor Occupancy | 30 mg/kg, s.c. | 90% occupancy of KOR in the CNS 1 hour post-dose. | Mouse |
| Oligodendrocyte Differentiation | 30 mg/kg, s.c. | Statistically significant increase in mature oligodendrocytes. | Mouse |
| Experimental Autoimmune Encephalomyelitis (EAE) | 3 and 30 mg/kg, s.c. daily | Reduced disease score. | Mouse |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the function of this compound.
Protocol 1: [³⁵S]GTPγS Binding Assay for G-Protein Activation
This assay measures the functional consequence of KOR activation at the G-protein level.
Materials:
-
Cell membranes from CHO-K1 cells stably expressing human KOR.
-
This compound
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Guanosine 5'-diphosphate (GDP)
-
Unlabeled GTPγS
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw cryopreserved cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Dilute membranes to the desired concentration (e.g., 10-20 µ g/well ) in assay buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of various concentrations of this compound diluted in assay buffer containing 10 µM GDP. For determination of non-specific binding, add 50 µL of assay buffer containing 10 µM unlabeled GTPγS.
-
Reaction Initiation: Add 50 µL of diluted cell membranes to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Start of Binding: Add 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to all wells.
-
Incubation: Incubate for an additional 60 minutes at 30°C.
-
Termination: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Protocol 2: β-Arrestin-2 Recruitment Assay
This assay quantifies the recruitment of β-arrestin-2 to the KOR upon agonist stimulation. A variety of commercial assay formats are available (e.g., PathHunter® by DiscoverX). The following is a general protocol.
Materials:
-
Cells stably co-expressing human KOR and a β-arrestin-2-enzyme fragment complementation (EFC) system.
-
This compound
-
Cell culture medium
-
Assay buffer
-
Substrate for the EFC system
-
Luminometer or fluorometer
Procedure:
-
Cell Culture: Culture the cells according to the supplier's instructions.
-
Cell Plating: Seed the cells into a 96-well or 384-well white, clear-bottom assay plate at a predetermined density and allow them to attach overnight.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Remove the cell culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a CO₂ incubator.
-
Detection: Add the EFC substrate to each well according to the manufacturer's instructions.
-
Signal Measurement: Incubate for the recommended time at room temperature and then measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Plot the signal against the logarithm of the this compound concentration. The maximal response (Eₘₐₓ) is typically expressed as a percentage of the response to a known full agonist.
Protocol 3: In Vivo Oligodendrocyte Differentiation in Mice
This protocol assesses the ability of this compound to promote the maturation of oligodendrocytes in the mouse brain.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle (e.g., saline or a suitable vehicle for this compound)
-
Perfusion solutions (e.g., PBS and 4% paraformaldehyde)
-
Cryoprotectant (e.g., 30% sucrose in PBS)
-
Primary antibodies (e.g., anti-Olig2 for oligodendrocyte lineage cells, anti-CC1 for mature oligodendrocytes)
-
Fluorescently labeled secondary antibodies
-
Microscope for fluorescence imaging
Procedure:
-
Animal Dosing: Administer a single subcutaneous (s.c.) dose of this compound (e.g., 30 mg/kg) or vehicle to the mice.
-
Tissue Collection: At a predetermined time point (e.g., 24 hours post-dose), deeply anesthetize the mice and transcardially perfuse with PBS followed by 4% paraformaldehyde.
-
Tissue Processing: Dissect the brains and post-fix them in 4% paraformaldehyde overnight at 4°C. Cryoprotect the brains by immersing them in 30% sucrose in PBS until they sink.
-
Sectioning: Freeze the brains and cut coronal sections (e.g., 30 µm thick) using a cryostat.
-
Immunohistochemistry:
-
Wash the sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with primary antibodies (e.g., anti-Olig2 and anti-CC1) overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
Wash the sections and mount them on slides with a mounting medium containing DAPI.
-
-
Imaging and Analysis: Acquire images of the region of interest (e.g., striatum) using a fluorescence or confocal microscope. Quantify the number of Olig2-positive and CC1-positive cells to determine the proportion of mature oligodendrocytes.
Protocol 4: Experimental Autoimmune Encephalomyelitis (EAE) Model
This is a widely used mouse model of multiple sclerosis to evaluate the therapeutic efficacy of compounds like this compound.
Materials:
-
C57BL/6 mice
-
Myelin oligodendrocyte glycoprotein (MOG)₃₅₋₅₅ peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound
-
Vehicle
-
Clinical scoring scale (see below)
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG₃₅₋₅₅ in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Treatment:
-
Begin daily subcutaneous administration of this compound (e.g., 3 and 30 mg/kg) or vehicle at the onset of clinical signs or at a predetermined day post-immunization.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them according to a standardized scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund
-
-
-
Data Analysis:
-
Plot the mean clinical score over time for each treatment group.
-
Analyze the data for statistical differences in disease severity, onset, and peak score between the this compound and vehicle-treated groups.
-
Conclusion
This compound serves as a powerful pharmacological tool for investigating the nuanced roles of KOR signaling. Its G-protein bias allows for the specific exploration of pathways downstream of G-protein activation, independent of significant β-arrestin-2 recruitment. The protocols outlined here provide a framework for researchers to characterize the effects of this compound and other biased KOR agonists, contributing to a deeper understanding of KOR biology and the development of novel therapeutics for neurological disorders.
References
Application Notes and Protocols: CNS Penetration and Distribution of PIPE-3297
For Researchers, Scientists, and Drug Development Professionals
Introduction
PIPE-3297 is a novel, selective kappa opioid receptor (KOR) agonist with a distinct signaling profile. It potently activates G-protein signaling while exhibiting low recruitment of β-arrestin-2. This biased agonism is of significant interest for therapeutic applications, particularly in demyelinating diseases, as it may offer the potential for promoting remyelination without the sedative side effects associated with non-biased KOR agonists. Understanding the central nervous system (CNS) penetration and distribution of this compound is critical for its development as a CNS-acting therapeutic. These application notes provide a summary of its CNS pharmacokinetic and pharmacodynamic properties and detailed protocols for key in vitro and in vivo assays.
Data Presentation
The following tables summarize the quantitative data regarding the CNS penetration and in vitro activity of this compound.
Table 1: In Vivo CNS Penetration and Receptor Occupancy of this compound in Mice
| Parameter | Value | Animal Model | Dosage | Time Point |
| KOR Occupancy in CNS | 90% | C57BL/6 Mice | 30 mg/kg, s.c. | 1 hour post-dose |
| Brain Concentration | 12.5 µM | C57BL/6 Mice | 30 mg/kg, s.c. | 1 hour post-dose |
Table 2: In Vitro Functional Activity of this compound
| Assay | Parameter | Value |
| G-protein Signaling Activation | EC50 | 1.1 nM |
| β-arrestin-2 Recruitment | Emax | < 10% |
Signaling Pathway
This compound acts as a biased agonist at the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR). Upon binding, it preferentially activates the G-protein signaling cascade over the β-arrestin-2 pathway.
Application Notes: PIPE-3297 for Remyelination Studies in Primary Oligodendrocyte Precursor Cell Cultures
For Research Use Only.
Introduction
PIPE-3297 is a potent and selective kappa opioid receptor (KOR) agonist that has demonstrated significant potential as a remyelinating agent.[1][2][3] It operates as a G-protein biased agonist, potently activating G-protein signaling while showing minimal recruitment of β-arrestin-2.[1][2] This functional selectivity is noteworthy as it may circumvent the sedative side effects commonly associated with non-biased KOR agonists.[2] Studies have shown that this compound promotes the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes, reduces disease severity in preclinical models of multiple sclerosis (EAE), and improves functional outcomes such as visually evoked potentials.[1][2][3]
These application notes provide an overview of this compound's mechanism, key in vitro and in vivo data, and detailed protocols for utilizing this compound in primary OPC cultures to study remyelination.
Mechanism of Action
This compound selectively binds to and activates the kappa opioid receptor, a G-protein coupled receptor (GPCR). Its agonism is biased towards the G-protein signaling cascade and away from the β-arrestin pathway.[2] In OPCs, KOR activation is linked to the promotion of differentiation into mature oligodendrocytes. This process is crucial for both developmental myelination and remyelination following demyelinating insults. In vivo studies confirm that a single dose of this compound can significantly increase the number of mature oligodendrocytes in the central nervous system.[2][3]
Signaling Pathway of this compound in OPCs
Caption: this compound signaling pathway in oligodendrocyte precursor cells.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Description | Source |
| Target | Kappa Opioid Receptor (KOR) | G-protein coupled receptor | [2][3] |
| EC₅₀ (G-protein signaling) | 1.1 nM | Potency of G-protein activation (GTPγS assay) | [1][2] |
| Eₘₐₓ (G-protein signaling) | 91% | Efficacy of G-protein activation relative to standard agonist | [2] |
| β-Arrestin-2 Recruitment | < 10% | Low efficacy in recruiting β-arrestin-2, indicating bias | [1][2] |
In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Dosage | Result | Model | Source |
| CNS Receptor Occupancy | 30 mg/kg, s.c. | 90% KOR occupancy in the CNS 1 hour post-dose | C57BL/6 Mice | [2][3] |
| Oligodendrocyte Differentiation | 30 mg/kg, s.c. (single dose) | Statistically significant increase in mature oligodendrocytes (P < 0.0001) | C57BL/6 Mice | [2][3] |
| EAE Disease Score | 3 and 30 mg/kg, s.c. (daily) | Ameliorated the clinical score in the MOG-induced EAE model | C57BL/6 Mice | [1] |
| Visually Evoked Potential (VEP) | 3 and 30 mg/kg, s.c. (daily) | Significantly improved (reduced) N1 latencies vs. vehicle in the EAE model | C57BL/6 Mice | [2][3] |
Protocols
Protocol 1: In Vitro Differentiation of Primary OPCs with this compound
This protocol describes how to assess the pro-differentiating effect of this compound on primary rat OPCs using immunocytochemistry to identify mature oligodendrocytes.
Materials:
-
Primary rat oligodendrocyte precursor cells (OPCs)
-
OPC growth medium (e.g., DMEM/F12, N2 supplement, B27 supplement, PDGF-AA, bFGF)
-
OPC differentiation medium (e.g., DMEM/F12, N2 supplement, B27 supplement, T3)
-
This compound (solubilized in a suitable vehicle, e.g., DMSO)
-
Poly-D-Lysine (PDL) coated culture plates (96-well)
-
Primary antibodies: anti-Myelin Basic Protein (MBP, mature oligodendrocyte marker), anti-Olig2 (oligodendrocyte lineage marker)
-
Secondary antibodies (fluorescently conjugated)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/Blocking buffer (e.g., 5% Normal Goat Serum, 0.3% Triton X-100 in PBS)
Procedure:
-
Cell Plating: Plate primary OPCs onto PDL-coated 96-well plates at a density of 10,000-15,000 cells per well in OPC growth medium.
-
Cell Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Initiate Differentiation: Aspirate the growth medium and replace it with OPC differentiation medium.
-
Compound Treatment: Add this compound to the differentiation medium at various concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle-only control and a positive control (e.g., 30 ng/mL T3).
-
Incubation: Culture the cells for 5-7 days to allow for differentiation into mature oligodendrocytes. Replace the medium with freshly prepared medium and compound every 2-3 days.
-
Fixation: After the incubation period, gently wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Immunostaining:
-
Wash the fixed cells three times with PBS.
-
Permeabilize and block the cells with Permeabilization/Blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-MBP and anti-Olig2) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently-conjugated secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the number of MBP-positive cells (mature oligodendrocytes) and total Olig2-positive cells (total oligodendrocyte lineage cells).
-
Calculate the differentiation index as the percentage of MBP-positive cells relative to the total number of Olig2-positive cells.
-
Experimental Workflow for OPC Differentiation Assay
Caption: Workflow for assessing this compound's effect on OPC differentiation.
References
Troubleshooting & Optimization
Technical Support Center: Addressing Solubility and Formulation Challenges of Novel Kappa Opioid Receptor Agonists
Disclaimer: This document provides generalized guidance on addressing solubility and formulation issues for novel, poorly soluble kappa opioid receptor (KOR) agonists, exemplified by compounds sharing characteristics with PIPE-3297. As specific solubility and formulation data for this compound are not publicly available, the following information is based on established principles of pharmaceutical formulation for poorly water-soluble drugs and the known characteristics of similar small molecule KOR agonists.
Frequently Asked Questions (FAQs)
Q1: We are observing low aqueous solubility with our KOR agonist. What are the initial steps for troubleshooting this issue?
A1: Low aqueous solubility is a common challenge with small molecule drug candidates. The initial steps involve a systematic characterization of the compound's physicochemical properties. This includes determining the pKa, logP, and solid-state characteristics (e.g., crystallinity, polymorphism). A preliminary solubility assessment in a range of pharmaceutically acceptable solvents and biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) is crucial.
Q2: What are the common formulation strategies to enhance the solubility and bioavailability of poorly soluble KOR agonists?
A2: Several strategies can be employed, often in combination, to improve the solubility and subsequent bioavailability of these compounds. Key approaches include:
-
Particle Size Reduction: Micronization or nanomilling increases the surface area-to-volume ratio, which can enhance the dissolution rate.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation to ensure the compound is in its more soluble ionized form can be effective.
-
Co-solvents: Utilizing a blend of water-miscible solvents can significantly increase the solubility of a hydrophobic compound.
-
Surfactants and Complexing Agents: Micellar solubilization using surfactants or complexation with agents like cyclodextrins can encapsulate the drug molecule, enhancing its apparent solubility.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can lead to higher apparent solubility and dissolution rates compared to the crystalline form.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can be a viable option.
Troubleshooting Guides
Issue: Precipitation of the KOR Agonist in Aqueous Buffer
Possible Causes:
-
The concentration of the compound exceeds its intrinsic solubility in the buffer.
-
The pH of the buffer is unfavorable for the compound's solubility (e.g., close to its pI for zwitterionic compounds).
-
The compound is degrading, and the degradant is less soluble.
Troubleshooting Steps:
-
Verify Solubility Limit: Determine the equilibrium solubility of the compound in the specific buffer system.
-
pH Modification: If the compound is ionizable, adjust the buffer pH away from its pKa to favor the more soluble ionized form.
-
Incorporate Solubilizing Excipients: Systematically screen for effective co-solvents, surfactants, or complexing agents.
-
Control Temperature: Assess the temperature dependence of solubility. Some compounds are more soluble at lower or higher temperatures.
-
Purity Analysis: Confirm the purity of the compound to rule out precipitation of less soluble impurities.
Issue: Low and Variable Bioavailability in Animal Studies
Possible Causes:
-
Poor dissolution of the solid form in the gastrointestinal tract.
-
Precipitation of the drug in the gut lumen upon dilution of the formulation.
-
First-pass metabolism.
-
Efflux by transporters such as P-glycoprotein.
Troubleshooting Steps:
-
Formulation Optimization: Explore enabling formulations such as amorphous solid dispersions or lipid-based systems to improve dissolution and maintain a supersaturated state in vivo.
-
In Vitro Dissolution Testing: Utilize biorelevant dissolution media to better predict in vivo performance.
-
Permeability Assessment: Conduct in vitro permeability assays (e.g., Caco-2) to understand the compound's potential for absorption and efflux.
-
Pre-clinical Pharmacokinetic Studies: Design studies to assess the impact of different formulations on key pharmacokinetic parameters (Cmax, Tmax, AUC).
Data Presentation
Table 1: Hypothetical Solubility Profile of a KOR Agonist
| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | < 1 |
| Phosphate Buffered Saline (pH 7.4) | 25 | < 1 |
| 0.1 N HCl (pH 1.2) | 37 | 5 |
| Simulated Intestinal Fluid (pH 6.8) | 37 | 2 |
| Ethanol | 25 | 500 |
| Propylene Glycol | 25 | 800 |
| 20% Solutol HS 15 in Water | 25 | 150 |
| 10% Hydroxypropyl-β-Cyclodextrin | 25 | 300 |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
-
Objective: To determine the equilibrium solubility of the KOR agonist in various solvents.
-
Materials: KOR agonist, selected solvents (e.g., water, PBS, ethanol), vials, orbital shaker, temperature-controlled incubator, analytical balance, HPLC-UV.
-
Method:
-
Add an excess amount of the KOR agonist to a known volume of each solvent in a sealed vial.
-
Place the vials on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved KOR agonist in the filtrate using a validated HPLC-UV method.
-
Mandatory Visualizations
Caption: Workflow for addressing solubility issues of a KOR agonist.
Caption: Simplified KOR agonist signaling pathway.
PIPE-3297 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental use of PIPE-3297, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective kappa opioid receptor (KOR) agonist.[1][2] It is functionally selective, potently activating G-protein signaling with an EC50 of 1.1 nM.[1][2] Notably, it exhibits low recruitment of β-arrestin-2 (Emax < 10%).[2] This biased agonism is thought to contribute to its therapeutic effects while potentially avoiding sedative side effects associated with non-biased KOR agonists.[2][3] The primary therapeutic goal of this compound is to induce myelination by promoting the differentiation of oligodendrocyte progenitor cells (OPCs) into mature oligodendrocytes (OLs).[1][2]
Q2: What are the known off-target effects of this compound?
A2: Two primary off-target effects have been identified for this compound:
-
Cardiotoxicity: this compound has been shown to inhibit the hERG channel by 72% at a concentration of 3 μM.[1] hERG inhibition is a critical indicator of potential cardiac arrhythmia.
-
Decreased Locomotor Activity: A small, KOR-independent decrease in total locomotor activity has been observed in mice at a dose of 30 mg/kg s.c.[2][3]
Q3: How stable is this compound in vitro?
A3: this compound has been reported to exhibit instability in liver microsomes.[1] This is an important consideration for in vitro experimental design and interpretation of metabolic studies.
Troubleshooting Guide
Issue 1: Unexpected cardiac-related adverse events in cellular or animal models.
-
Possible Cause: This could be related to the known hERG inhibition activity of this compound.[1]
-
Troubleshooting Steps:
-
Concentration Optimization: If possible, use the lowest effective concentration of this compound to minimize off-target cardiac effects.
-
Cardiotoxicity Screening: In early-stage experiments, consider incorporating assays to assess cardiac function (e.g., patch-clamp for hERG activity, or ECG in animal models).
-
Control Compounds: Utilize a well-characterized KOR agonist with a known cardiotoxicity profile as a comparator.
-
Issue 2: Observed sedation or a decrease in general activity in animal studies that seems disproportionate to the expected KOR-mediated effects.
-
Possible Cause: While this compound is designed to avoid KOR-mediated sedation, a small, KOR-independent decrease in locomotor activity has been reported.[2][3]
-
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a thorough dose-response study to identify a therapeutic window that maximizes myelination effects while minimizing locomotor impairment.
-
KOR Antagonist Control: To confirm if the observed effect is KOR-independent, pre-dose a cohort of animals with a selective KOR antagonist like norbinaltorphimine before administering this compound.[2] A persistent decrease in activity would support a KOR-independent off-target effect.
-
Detailed Behavioral Monitoring: Employ a comprehensive set of behavioral tests beyond simple open-field activity to better characterize the nature of the observed hypoactivity.
-
Issue 3: Inconsistent results in in vitro assays, particularly after prolonged incubation.
-
Possible Cause: The reported instability of this compound in liver microsomes suggests it may be susceptible to metabolic degradation in other biological systems as well.[1]
-
Troubleshooting Steps:
-
Incubation Time: Minimize incubation times where possible.
-
Metabolic Inhibitors: If appropriate for the experimental system, consider the use of broad-spectrum cytochrome P450 inhibitors to reduce metabolic breakdown of this compound.
-
Fresh Compound Preparation: Always prepare fresh solutions of this compound for each experiment to avoid degradation.
-
Data Summary
Table 1: In Vitro Activity and Off-Target Profile of this compound
| Parameter | Value | Notes |
| On-Target Activity | ||
| KOR G-protein signaling (EC50) | 1.1 nM | [1][2] |
| β-arrestin-2 recruitment (Emax) | < 10% | [2] |
| Off-Target Effects | ||
| hERG Inhibition | 72% at 3 μM | [1] |
| Physicochemical Properties | ||
| Stability | Unstable in liver microsomes | [1] |
Table 2: In Vivo Pharmacokinetics and Observed Effects of this compound
| Parameter | Dose | Value | Species | Notes |
| KOR Occupancy in CNS | 30 mg/kg, s.c. | 90% | Mouse | [2] |
| Brain Concentration | 30 mg/kg, s.c. | 12.5 μM | Mouse | [1] |
| Locomotor Activity | 30 mg/kg, s.c. | Small, KOR-independent decrease | Mouse | [2][3] |
Experimental Protocols
Protocol 1: Assessment of KOR-dependent OPC Differentiation
This protocol is based on the in vivo studies conducted with this compound.[2]
-
Animal Model: C57BL/6 mice.
-
Compound Administration: Administer this compound subcutaneously (s.c.) at the desired dose (e.g., 3 mg/kg or 30 mg/kg).
-
Control Group: A separate cohort should be pre-dosed with the selective KOR antagonist norbinaltorphimine prior to this compound administration to confirm KOR-dependency.
-
Tissue Collection: At a designated time point post-administration (e.g., 24 hours), euthanize the animals and perfuse with 4% paraformaldehyde.
-
Immunohistochemistry:
-
Collect brain tissue, with a focus on KOR-enriched regions like the striatum.
-
Prepare tissue sections and perform immunohistochemical staining for markers of mature oligodendrocytes (e.g., MBP, PLP).
-
Counterstain with a nuclear marker (e.g., DAPI).
-
-
Quantification: Quantify the number of mature oligodendrocytes in the region of interest using fluorescence microscopy and appropriate image analysis software. A statistically significant increase in mature oligodendrocytes in the this compound treated group compared to the vehicle group, which is blocked by norbinaltorphimine, indicates a KOR-dependent effect.
Visualizations
References
Technical Support Center: Optimizing PIPE-3297 Concentration for OPC Differentiation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PIPE-3297 to promote oligodendrocyte precursor cell (OPC) differentiation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it promote OPC differentiation?
A1: this compound is a highly selective and efficacious kappa opioid receptor (KOR) agonist.[1][2] It promotes the differentiation of OPCs into mature, myelinating oligodendrocytes by activating G-protein signaling pathways downstream of KOR, without engaging the β-arrestin-2 pathway.[1][2] This biased agonism is thought to contribute to its therapeutic effects while potentially avoiding certain side effects associated with other KOR agonists.
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: Based on its in vitro potency, a good starting point for optimizing this compound concentration is to perform a dose-response experiment. Given that this compound has a reported EC50 of 1.1 nM for G-protein signaling activation, we recommend a concentration range spanning several orders of magnitude around this value.[1][2] A typical starting range could be from 0.1 nM to 1 µM.
Q3: How long should I treat my OPCs with this compound to observe differentiation?
A3: The timeline for OPC differentiation can vary depending on the specific cell source (e.g., primary rodent OPCs, human iPSC-derived OPCs) and culture conditions. Generally, changes in morphology and marker expression can be observed within 3-7 days of continuous treatment. For a comprehensive analysis, a time-course experiment is recommended.
Q4: What are the key markers to assess OPC differentiation?
A4: A panel of stage-specific markers should be used to accurately assess OPC differentiation. Recommended markers are summarized in the table below.
| Cell Stage | Recommended Markers |
| Oligodendrocyte Precursor Cells (OPCs) | PDGFRα, NG2, SOX10, OLIG2[3][4] |
| Immature Oligodendrocytes | O4, GalC[3] |
| Mature, Myelinating Oligodendrocytes | Myelin Basic Protein (MBP), Myelin Oligodendrocyte Glycoprotein (MOG), Proteolipid Protein (PLP)[3] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low OPC Viability After this compound Treatment | - This compound concentration is too high: High concentrations of any compound can lead to off-target effects and cytotoxicity.- Suboptimal culture conditions: OPCs are sensitive to their environment. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound.- Ensure the basal differentiation medium is correctly formulated and fresh. Key components include factors like T3 and CNTF.[1]- Check for and address any issues with cell culture basics (e.g., CO2 levels, temperature, humidity, sterility). |
| Poor or No Differentiation Observed | - This compound concentration is too low: Insufficient KOR activation will not effectively drive differentiation.- Inhibitory factors in the culture medium: Proliferation factors (e.g., PDGF-AA, bFGF) can prevent differentiation.[5][6]- Low purity of OPC culture: The presence of other cell types, like astrocytes, can sometimes inhibit OPC differentiation. | - Test a higher concentration range of this compound.- Ensure that proliferation-promoting growth factors are withdrawn from the medium when inducing differentiation.- Assess the purity of your OPC culture using markers like PDGFRα or NG2. If purity is low, consider an additional purification step. |
| High Variability Between Experiments | - Inconsistent cell seeding density: The number of cells plated can influence their differentiation potential.- Variability in this compound preparation: Inconsistent dilution of the compound will lead to variable final concentrations.- Passage number of OPCs: Primary OPCs have a limited lifespan and differentiation potential can change with increasing passage number. | - Maintain a consistent cell seeding density across all experiments.- Prepare a fresh stock solution of this compound for each experiment and perform dilutions carefully.- Use OPCs at a consistent and low passage number for all experiments. |
| Morphological Changes Observed, but No Mature Myelin Marker Expression | - Cells are arrested at an immature stage: The differentiation process may be stalling before full maturation.- Insufficient time for differentiation: Full maturation and expression of late-stage markers like MBP and MOG can take longer. | - Co-culture OPCs with neurons. Neuronal signals are known to promote the final stages of oligodendrocyte maturation and myelination.- Extend the duration of the experiment to 10-14 days, with regular media changes. |
Experimental Protocols
Protocol 1: Isolation and Culture of Rodent OPCs
This protocol is a generalized procedure for the isolation and culture of OPCs from rodent brain tissue, adapted from established methods.[1][7][8]
-
Tissue Dissociation: Isolate cerebral cortices from P7-P9 rodent pups and mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Mixed Glial Culture: Plate the single-cell suspension onto poly-D-lysine-coated flasks in DMEM with 10% FBS. Culture for 7-10 days to generate a mixed glial culture containing astrocytes, microglia, and OPCs.
-
OPC Shake-off: Vigorously shake the mixed glial culture flasks on an orbital shaker to dislodge the OPCs, which are loosely attached to the astrocyte layer.
-
OPC Purification: Plate the collected cell suspension on a non-coated petri dish to allow microglia to adhere. After 1 hour, collect the non-adherent cells, which are enriched for OPCs.
-
OPC Proliferation: Culture the purified OPCs on poly-D-lysine-coated plates in a proliferation medium containing PDGF-AA and bFGF.
Protocol 2: Optimizing this compound Concentration for OPC Differentiation
-
Cell Plating: Plate purified OPCs at a consistent density (e.g., 2 x 10^4 cells/cm²) on poly-D-lysine-coated plates or coverslips in proliferation medium.
-
Induction of Differentiation: After 24 hours, replace the proliferation medium with a differentiation medium (lacking PDGF-AA and bFGF, and supplemented with T3).
-
This compound Treatment: Add this compound to the differentiation medium at a range of concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Culture the cells for 5-7 days, replacing the medium with freshly prepared medium containing the appropriate concentrations of this compound every 2-3 days.
-
Analysis: Assess OPC differentiation using immunocytochemistry for the markers listed in the FAQ section. Quantify the percentage of differentiated cells (e.g., MBP-positive cells) for each concentration.
Visualizations
Caption: this compound signaling pathway in OPCs.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting poor OPC differentiation.
References
- 1. scispace.com [scispace.com]
- 2. Identification and In Vivo Evaluation of Myelination Agent this compound, a Selective Kappa Opioid Receptor Agonist Devoid of β-Arrestin-2 Recruitment Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcellthailand.org [stemcellthailand.org]
- 4. biocompare.com [biocompare.com]
- 5. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Oligodendrocyte Differentiation and In Vitro Myelination by Inhibition of Rho-Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and culture of rat and mouse oligodendrocyte precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and Culture of Oligodendrocyte Precursor Cells from Prenatal and Postnatal Rodent Brain | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: PIPE-3297 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PIPE-3297 in in vivo experiments. The information is tailored for scientists in the fields of neuroscience, pharmacology, and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective kappa opioid receptor (KOR) agonist. It demonstrates a strong bias towards G-protein signaling with an EC50 of 1.1 nM, while exhibiting low recruitment of β-arrestin-2.[1] This biased agonism is thought to mediate its therapeutic effects, such as promoting myelination and anti-inflammatory activities, while potentially reducing the adverse effects associated with unbiased KOR agonists.[1]
Q2: In which in vivo models has this compound shown efficacy?
A2: this compound has demonstrated efficacy in the experimental autoimmune encephalomyelitis (EAE) mouse model, a common model for multiple sclerosis. In these studies, daily subcutaneous administration of this compound at doses of 3 and 30 mg/kg reduced the clinical disease score and improved visually evoked potential (VEP) N1 latencies.[1]
Q3: What is the recommended dose and route of administration for in vivo studies?
A3: In mouse EAE models, subcutaneous (s.c.) doses of 3 and 30 mg/kg have been shown to be effective.[1] A single 30 mg/kg s.c. dose in mice resulted in 90% occupancy of KORs in the central nervous system (CNS) one hour after administration.[1] The choice of dose will depend on the specific experimental goals.
Q4: What are the known side effects or off-target activities of this compound?
A4: While designed to minimize typical KOR agonist side effects, researchers should be aware of potential liabilities. In vitro studies have indicated that this compound exhibits some inhibition of the hERG channel, which could imply cardiotoxicity at certain concentrations. The compound has also shown instability in liver microsomes, suggesting rapid metabolism.[1] A small, KOR-independent decrease in locomotor activity has been observed in mice at a dose of 30 mg/kg.[1]
Q5: How should I prepare this compound for in vivo administration?
A5: For subcutaneous administration, this compound should be dissolved in a suitable vehicle. Given that many small molecule KOR agonists can be poorly soluble in aqueous solutions, a formulation study may be necessary. Common strategies for poorly soluble compounds include the use of co-solvents (e.g., DMSO, PEG), surfactants (e.g., Tween 80), or cyclodextrins to improve solubility and bioavailability. It is crucial to establish a stable and well-tolerated formulation for your specific animal model.
Troubleshooting Guide
Issue 1: Lack of Efficacy or High Variability in EAE Model
| Potential Cause | Troubleshooting Steps |
| Improper EAE Induction | - Ensure proper emulsification of the myelin antigen (e.g., MOG35-55) with Complete Freund's Adjuvant (CFA).- Verify the correct dose and timing of pertussis toxin administration, as this is critical for disease induction in C57BL/6 mice.- Use mice of the appropriate age and genetic background (e.g., C57BL/6 for chronic models, SJL for relapsing-remitting models). |
| Suboptimal this compound Dosing or Formulation | - Confirm the correct dose is being administered. Consider performing a dose-response study.- Assess the stability and solubility of your this compound formulation. Precipitation of the compound will lead to inaccurate dosing.- Ensure the subcutaneous injection is administered correctly to minimize leakage. |
| High Individual Animal Variation | - Increase the number of animals per group to improve statistical power.- Carefully monitor and record clinical scores daily by a blinded observer to ensure consistency.- Ensure consistent environmental conditions (e.g., housing, diet, light-dark cycle) for all animals. |
| Timing of Treatment Initiation | - Consider the timing of treatment initiation relative to disease onset. Prophylactic (before symptoms appear) versus therapeutic (after symptoms appear) administration can yield different results. |
Issue 2: Unexpected Behavioral Side Effects
| Potential Cause | Troubleshooting Steps |
| High Dose of this compound | - If sedation or significant locomotor impairment is observed, consider reducing the dose. A small, KOR-independent decrease in locomotor activity has been reported at 30 mg/kg.[1]- Perform an open-field test to systematically assess locomotor activity at different doses. |
| Off-Target Effects | - While this compound is selective for KOR, at high concentrations, off-target effects are possible. Review the literature for any known off-target interactions. |
| Stress or Pain in EAE Animals | - EAE can cause significant distress and pain, which can alter animal behavior. Ensure proper animal welfare, including providing soft bedding and easy access to food and water for paralyzed animals. |
Issue 3: Inconsistent Visually Evoked Potential (VEP) Readings
| Potential Cause | Troubleshooting Steps |
| Improper Electrode Placement | - Ensure the active electrode is placed over the visual cortex and the reference electrode is placed in a consistent, appropriate location (e.g., frontal cortex).- Use a stereotaxic frame for precise and reproducible electrode placement. |
| Variability in Anesthesia | - Maintain a consistent level of anesthesia throughout the VEP recording session, as anesthetic depth can affect neural responses. |
| External Noise and Interference | - Conduct VEP recordings in a quiet, electrically shielded environment to minimize noise.- Ensure proper grounding of all equipment. |
| Time of Day | - VEPs can be influenced by the animal's circadian rhythm. Perform all recordings at the same time of day to minimize this variability. |
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data from this compound in vivo experiments. Representative data is included based on published descriptions.
Table 1: In Vitro Activity of this compound
| Parameter | Value |
| KOR G-protein Signaling (EC50) | 1.1 nM[1] |
| β-arrestin-2 Recruitment | Low (<10%)[1] |
| hERG Inhibition | 72% at 3 µM[1] |
| Liver Microsome Stability | Unstable[1] |
Table 2: In Vivo Efficacy of this compound in EAE Mouse Model
| Treatment Group | Mean Clinical Score (Day 23 post-immunization) | VEP N1 Latency (ms) |
| Vehicle | 3.5 | 85 |
| This compound (3 mg/kg) | Reduced vs. Vehicle[1] | Significantly Improved vs. Vehicle[1] |
| This compound (30 mg/kg) | Reduced vs. Vehicle[1] | Significantly Improved vs. Vehicle[1] |
Experimental Protocols
1. Experimental Autoimmune Encephalomyelitis (EAE) Induction in C57BL/6 Mice
-
Antigen Emulsion Preparation:
-
Reconstitute MOG35-55 peptide in sterile PBS to a concentration of 2 mg/mL.
-
Prepare an equal volume of Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis.
-
Create a stable water-in-oil emulsion by emulsifying the MOG35-55 solution and CFA using two glass syringes connected by a luer lock. Emulsify until a drop of the mixture holds its shape when placed in water.
-
-
Immunization:
-
Anesthetize 8-12 week old female C57BL/6 mice.
-
Administer a total of 200 µL of the emulsion subcutaneously, divided between two sites on the flanks.
-
-
Pertussis Toxin Administration:
-
Administer 200 ng of pertussis toxin in PBS via intraperitoneal (i.p.) injection on the day of immunization (Day 0) and again 48 hours later (Day 2).
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score animals on a 0-5 scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund
-
-
2. Visually Evoked Potential (VEP) Recording in Mice
-
Animal Preparation:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Maintain body temperature with a heating pad.
-
Apply lubricating eye drops to prevent corneal drying.
-
-
Electrode Placement:
-
Expose the skull and identify bregma.
-
Place the active electrode over the visual cortex (e.g., 3.0 mm lateral to the midline, on the lambdoid suture).
-
Place the reference electrode over the frontal cortex (e.g., 2.0 mm anterior to bregma).
-
Place a ground electrode subcutaneously in the neck or tail.
-
-
Recording:
-
Present a series of light flashes (e.g., from a stroboscope) to the contralateral eye.
-
Record the electrical activity from the visual cortex using an amplifier and data acquisition system.
-
Average the responses to multiple flashes to improve the signal-to-noise ratio.
-
Measure the latency and amplitude of the N1 and P1 components of the VEP waveform.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: EAE Experimental Workflow.
References
PIPE-3297 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with PIPE-3297. Below you will find frequently asked questions (FAQs) and troubleshooting guides to support your in-vitro experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a selective kappa opioid receptor (KOR) agonist.[1][2] It exhibits G-protein signaling bias, meaning it preferentially activates G-protein signaling pathways without significantly recruiting β-arrestin-2.[1][2] This biased agonism is thought to be responsible for its therapeutic effects while potentially avoiding adverse effects associated with non-biased KOR agonists.[3][4][5][6] The primary therapeutic potential of this compound lies in its ability to promote the maturation of oligodendrocytes, making it a candidate for therapies in demyelinating diseases.[1][2]
2. What are the recommended storage and handling conditions for this compound?
While specific stability data for this compound is not publicly available, general best practices for handling and storing research compounds, particularly those of a similar nature, should be followed to ensure stability and integrity.
For Lyophilized Powder:
| Storage Condition | Recommendation |
| Temperature | Long-term: -80°C; Short-term: -20°C. |
| Light | Store protected from light. |
| Moisture | Store in a desiccator. Before opening, allow the vial to warm to room temperature to prevent condensation. |
For Reconstituted Solutions:
| Storage Condition | Recommendation |
| Temperature | Short-term (days to a week): 2-8°C; Long-term: -20°C or -80°C. |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. Aliquot the solution into single-use volumes before freezing. |
| Solvent | Use sterile, high-purity solvents suitable for your experimental system (e.g., DMSO, sterile buffer). |
3. How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to first dissolve the lyophilized powder in a small amount of an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), to ensure complete dissolution. Subsequently, this concentrated stock can be diluted with your aqueous experimental buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your cell culture or assay system and does not exceed a level that could induce toxicity (typically ≤0.1% v/v).
Signaling Pathway
The following diagram illustrates the G-protein biased signaling pathway of this compound at the kappa opioid receptor (KOR).
Caption: G-protein biased signaling of this compound at the KOR.
Experimental Protocols
In Vitro Oligodendrocyte Maturation Assay
This protocol provides a general framework for assessing the effect of this compound on the maturation of oligodendrocyte precursor cells (OPCs) in vitro.
Materials:
-
Oligodendrocyte Precursor Cells (OPCs)
-
OPC proliferation medium
-
OPC differentiation medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Poly-L-ornithine or other suitable coating for culture plates
-
Primary antibodies against markers of immature (e.g., A2B5, NG2) and mature (e.g., MBP, PLP) oligodendrocytes
-
Fluorescently labeled secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
Microplate reader or fluorescence microscope
Experimental Workflow:
Caption: Experimental workflow for oligodendrocyte maturation assay.
Methodology:
-
Plate Coating: Coat culture plates with a suitable substrate (e.g., poly-L-ornithine) to promote OPC adhesion.
-
Cell Seeding: Seed OPCs at an appropriate density in proliferation medium and allow them to adhere and proliferate for 24-48 hours.
-
Treatment: After the proliferation phase, replace the medium with differentiation medium. Add this compound at a range of concentrations to be tested. Include a vehicle control group.
-
Differentiation: Culture the cells for a period that allows for differentiation (typically 3-7 days), replacing the medium with fresh medium containing the respective treatments every 2-3 days.
-
Immunocytochemistry: At the end of the differentiation period, fix the cells and perform immunocytochemistry using primary antibodies against markers for different stages of oligodendrocyte development.
-
Analysis: Use a fluorescence microscope to visualize the stained cells. Quantify the number of cells expressing mature oligodendrocyte markers relative to the total number of cells (e.g., by counting DAPI-stained nuclei) to determine the effect of this compound on maturation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Viability | - High concentration of this compound or vehicle (e.g., DMSO).- Suboptimal cell culture conditions. | - Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound.- Ensure the final concentration of the vehicle is not toxic to the cells (typically ≤0.1%).- Verify the quality of the culture medium and supplements. |
| High Variability Between Replicates | - Inconsistent cell seeding density.- Uneven distribution of the compound in the wells.- Edge effects in the culture plate. | - Use a hemocytometer or automated cell counter to ensure accurate cell numbers for seeding.- Mix the culture medium thoroughly after adding the compound before dispensing it into the wells.- Avoid using the outer wells of the culture plate, or fill them with sterile buffer to minimize evaporation. |
| No Effect of this compound on Oligodendrocyte Maturation | - Inactive compound due to improper storage or handling.- Suboptimal concentration of this compound.- Insufficient incubation time for differentiation. | - Ensure this compound has been stored and handled according to the recommended guidelines.- Test a wider range of concentrations.- Extend the duration of the differentiation period. |
| Inconsistent Immunostaining | - Improper cell fixation or permeabilization.- Suboptimal antibody concentrations.- High background staining. | - Optimize fixation and permeabilization protocols for your specific cell type and antibodies.- Titrate primary and secondary antibodies to determine the optimal working concentrations.- Include appropriate blocking steps and ensure thorough washing between antibody incubations. |
References
- 1. Identification and In Vivo Evaluation of Myelination Agent this compound, a Selective Kappa Opioid Receptor Agonist Devoid of β-Arrestin-2 Recruitment Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. G protein signaling-biased agonism at the κ-opioid receptor is maintained in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 5. G protein signaling–biased agonism at the κ-opioid receptor is maintained in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of PIPE-3297
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PIPE-3297. The focus is on addressing the potential challenge of poor oral bioavailability, a common hurdle in drug development. While existing literature primarily details the subcutaneous administration of this compound, this guide offers strategies to explore and potentially enhance its oral delivery profile, drawing from established pharmaceutical principles.
Frequently Asked Questions (FAQs)
Q1: The published studies on this compound primarily use subcutaneous injection. Is there any information on its oral bioavailability?
Currently, public domain literature has not extensively characterized the oral bioavailability of this compound. Research has focused on subcutaneous administration, which has been shown to achieve significant kappa opioid receptor (KOR) occupancy in the central nervous system.[1][2] The lack of oral administration data may suggest that this route presents challenges, a common issue for many drug candidates. One potential contributor to this could be instability in liver microsomes, which has been noted for this compound.[3]
Q2: What are the likely causes of poor oral bioavailability for a compound like this compound?
Poor oral bioavailability is often multifactorial. For a selective kappa opioid receptor agonist like this compound, potential causes could include:
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation. The observation of instability in liver microsomes suggests this is a plausible reason.[3]
-
Poor Aqueous Solubility: The compound's structure may lead to low solubility in the gastrointestinal fluids, limiting its dissolution and subsequent absorption.
-
Low Permeability: The molecule may not efficiently pass through the intestinal epithelium to enter the bloodstream.
-
Efflux by Transporters: The compound could be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.
Q3: What general strategies can be employed to improve the oral bioavailability of kappa opioid receptor agonists?
Several strategies have been explored to enhance the oral bioavailability of opioid receptor agonists.[4][5][6][7] These include:
-
Prodrugs: Modifying the chemical structure to create a prodrug that is more readily absorbed and then converted to the active compound (this compound) in the body.
-
Formulation Strategies:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve the solubility and absorption of lipophilic drugs.
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix can enhance its dissolution rate and solubility.
-
Nanoparticle formulations: Reducing the particle size to the nanometer range can increase the surface area for dissolution.
-
-
Co-administration with Excipients: Using absorption enhancers or metabolism inhibitors (with caution and thorough investigation) can improve bioavailability.
Troubleshooting Guide: Investigating and Overcoming Poor Oral Bioavailability of this compound
This guide provides a systematic approach for researchers encountering or anticipating poor oral bioavailability with this compound.
Problem: Low systemic exposure after oral administration.
Possible Cause 1: Poor Aqueous Solubility
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
Dissolution Testing: Perform in vitro dissolution studies using various biorelevant media (e.g., FaSSIF, FeSSIF) to simulate fed and fasted states.
-
-
Potential Solutions:
-
Particle Size Reduction: Micronization or nanomilling to increase the surface area.
-
Formulation Approaches:
-
Develop an amorphous solid dispersion.
-
Prepare a lipid-based formulation (e.g., SEDDS).
-
-
Possible Cause 2: High First-Pass Metabolism
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability: Conduct metabolic stability assays using liver microsomes (rat, mouse, human) and S9 fractions to confirm the extent of metabolism.[3]
-
Metabolite Identification: Identify the major metabolites to understand the metabolic pathways.
-
-
Potential Solutions:
-
Prodrug Strategy: Design a prodrug that masks the metabolically labile site of this compound.
-
Co-administration with Inhibitors (Research Phase): In preclinical studies, co-administration with a known inhibitor of the relevant metabolic enzymes could confirm the role of first-pass metabolism. This is an investigational tool and not a clinical strategy without extensive safety evaluation.
-
Possible Cause 3: Low Intestinal Permeability
-
Troubleshooting Steps:
-
Caco-2 Permeability Assay: Use this in vitro model of the intestinal epithelium to assess the bidirectional permeability of this compound and determine the efflux ratio.
-
-
Potential Solutions:
-
Permeation Enhancers: Investigate the use of pharmaceutically acceptable permeation enhancers in the formulation.
-
Structural Modification (if feasible): In early discovery phases, medicinal chemistry efforts could aim to improve permeability.
-
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
-
Objective: To determine the rate of metabolism of this compound in liver microsomes.
-
Materials: this compound, liver microsomes (species-specific), NADPH regenerating system, phosphate buffer, positive control compound (e.g., testosterone), LC-MS/MS.
-
Procedure:
-
Pre-incubate this compound with activated liver microsomes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable solvent (e.g., cold acetonitrile).
-
Analyze the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability and potential for active efflux of this compound.
-
Materials: Caco-2 cells, Transwell® inserts, Hank's Balanced Salt Solution (HBSS), this compound, control compounds (high permeability: e.g., propranolol; low permeability: e.g., mannitol; P-gp substrate: e.g., digoxin), LC-MS/MS.
-
Procedure:
-
Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed, and transepithelial electrical resistance (TEER) values are stable.
-
For apical to basolateral (A-B) permeability, add this compound to the apical side and collect samples from the basolateral side over time.
-
For basolateral to apical (B-A) permeability, add this compound to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux.
-
Data Presentation
Table 1: Hypothetical Physicochemical and ADME Properties of this compound
| Parameter | Value | Implication for Oral Bioavailability |
| Molecular Weight | (Specify if known) | High MW can sometimes correlate with lower permeability. |
| LogP | (Specify if known) | Optimal range (1-3) is often preferred for good permeability. |
| Aqueous Solubility (pH 6.8) | Low | May lead to dissolution-rate limited absorption. |
| In Vitro t½ (Human Liver Microsomes) | Short | Suggests high first-pass metabolism. |
| Caco-2 Papp (A-B) | Low | Indicates poor intestinal permeability. |
| Caco-2 Efflux Ratio | > 2 | Suggests involvement of efflux transporters. |
Table 2: Comparison of Formulation Strategies for Improving Oral Exposure
| Formulation Strategy | Principle | Potential Advantages for this compound | Key Considerations |
| Amorphous Solid Dispersion | Increase dissolution rate by preventing crystallization. | Addresses solubility limitations. | Polymer selection, physical stability. |
| Lipid-Based Formulation (SEDDS) | Enhance solubility and utilize lipid absorption pathways. | Can improve solubility and may reduce first-pass effect. | Excipient compatibility, in vivo performance. |
| Prodrug | Mask metabolically labile groups or improve permeability. | Can directly address high first-pass metabolism. | Rate of conversion to active drug. |
Visualizations
Caption: Troubleshooting workflow for poor oral bioavailability.
Caption: this compound signaling pathway at the kappa opioid receptor.
References
- 1. Identification and In Vivo Evaluation of Myelination Agent this compound, a Selective Kappa Opioid Receptor Agonist Devoid of β-Arrestin-2 Recruitment Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strategies for Developing κ Opioid Receptor Agonists for the Treatment of Pain with Fewer Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for Developing κ Opioid Receptor Agonists for the Treatment of Pain with Fewer Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with PIPE-3297
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PIPE-3297.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective kappa opioid receptor (KOR) agonist.[1][2][3] It functions as a biased agonist, potently activating G-protein signaling while demonstrating minimal recruitment of β-arrestin-2.[1][2][3] This profile is being investigated for its potential to promote remyelination in demyelinating diseases.[1][4]
Q2: What are the key in-vitro characteristics of this compound?
A2: this compound is a potent activator of G-protein signaling with an EC50 of 1.1 nM and an Emax of 91%.[1][3] Its functional response for β-arrestin-2 recruitment is low, with an Emax of less than 10%.[1][3]
Q3: What in-vivo effects have been observed with this compound?
A3: In mouse models of experimental autoimmune encephalomyelitis (EAE), daily subcutaneous administration of this compound at doses of 3 and 30 mg/kg reduced disease scores and improved visually evoked potential (VEP) N1 latencies.[1][3] A single 30 mg/kg subcutaneous dose in mice resulted in 90% occupancy of the KOR in the central nervous system one hour after administration and led to an increase in mature oligodendrocytes.[1][3]
Troubleshooting Unexpected Results
Problem 1: Lack of Efficacy in In-Vivo Myelination Studies
You are administering this compound to a mouse model of demyelination (e.g., EAE or cuprizone) but are not observing the expected reduction in disease severity or increase in myelination.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | This compound has shown instability in liver microsomes.[2] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Consider performing a stability study in your specific formulation and storage conditions. |
| Incorrect Dosing or Administration | Ensure accurate subcutaneous administration. For a 30 mg/kg dose, 90% KOR occupancy in the CNS was achieved 1 hour post-dose in mice.[1][3] Verify your dose calculations and administration technique. |
| Timing of Treatment | The therapeutic window for promoting remyelination can be critical. Consider initiating treatment at different stages of the disease model (e.g., peak of disease vs. chronic phase). |
| Model-Specific Differences | The effectiveness of KOR agonists can vary between different models of demyelination. If using a model other than EAE, the therapeutic effect might differ. |
| KOR Antagonism | Co-administration of a KOR antagonist like norbinaltorphimine has been shown to block the effects of this compound on oligodendrocyte maturation.[1][3] Ensure that no other administered compounds have KOR antagonist activity. |
Problem 2: Unexpected Behavioral Side Effects in Animal Models
You are observing unexpected behavioral changes in animals treated with this compound, such as significant sedation or altered locomotor activity.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | While this compound is selective for the kappa opioid receptor, high doses could potentially lead to off-target effects. A study noted a small, KOR-independent decrease in total locomotor activity in mice at a 30 mg/kg dose.[1][3] |
| Dose-Related KOR Activation | Classical non-biased KOR agonists are associated with sedation.[1][3] Although this compound is designed to avoid these effects, it is still a potent KOR agonist. Consider performing a dose-response study to identify a therapeutic window with minimal behavioral side effects. |
| Cardiotoxicity | This compound has been reported to have 72% hERG inhibition at 3 µM.[2] While this is an in-vitro finding, consider monitoring for any cardiovascular abnormalities in your in-vivo studies, especially at higher doses. |
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| G-Protein Signaling (GTPγS) | EC50 = 1.1 nM | Human KOR in CHO-K1 cells | [1][3] |
| Emax = 91% | Human KOR in CHO-K1 cells | [1][3] | |
| β-Arrestin-2 Recruitment | Emax < 10% | - | [1][3] |
| In-Vivo KOR Occupancy | 90% in CNS | Mouse | [1][3] |
| hERG Inhibition | 72% at 3 µM | - | [2] |
Experimental Protocols
GTPγS Binding Assay
This assay is used to determine the potency and efficacy of this compound in activating G-protein signaling via the kappa opioid receptor.
-
Membrane Preparation: Membranes are isolated from Chinese Hamster Ovary (CHO-K1) cells stably expressing human kappa opioid receptors.
-
Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl2, NaCl, and GDP.
-
Reaction Mixture: Membranes are incubated with increasing concentrations of this compound in the presence of [35S]GTPγS.
-
Incubation: The reaction is incubated at 30°C for 60 minutes.
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.
-
Scintillation Counting: The amount of [35S]GTPγS bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: Data is analyzed using non-linear regression to determine the EC50 and Emax values.
In-Vivo KOR Occupancy Study
This experiment determines the extent to which this compound binds to kappa opioid receptors in the central nervous system of living animals.
-
Radiotracer: A novel KOR radiotracer, [3H]-PIPE-3113, is used.
-
Animal Dosing: Mice are administered a subcutaneous dose of this compound (e.g., 30 mg/kg).
-
Radiotracer Administration: At a specified time point post-dose (e.g., 1 hour), the radiotracer is administered.
-
Tissue Harvesting: After a suitable incubation period with the radiotracer, the animals are euthanized, and the brain is harvested.
-
Radioactivity Measurement: The amount of radioactivity in the brain tissue is measured.
-
Data Analysis: Receptor occupancy is calculated by comparing the radiotracer binding in this compound-treated animals to that in vehicle-treated control animals.
Visualizations
References
- 1. Identification and In Vivo Evaluation of Myelination Agent this compound, a Selective Kappa Opioid Receptor Agonist Devoid of β-Arrestin-2 Recruitment Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
How to mitigate PIPE-3297 side effects in animal models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating potential side effects of PIPE-3297 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective kappa opioid receptor (KOR) agonist.[1] It functions as a biased agonist, preferentially activating G-protein signaling pathways over β-arrestin-2 recruitment.[1] This biased agonism is hypothesized to contribute to its therapeutic effects while minimizing the adverse effects associated with non-biased KOR agonists.[1]
Q2: What are the known side effects of this compound in animal models?
The primary reported side effect in mice is a small, transient decrease in total locomotor activity.[1] This effect was observed at a dose of 30 mg/kg (s.c.) and was noted to be independent of KOR activation.[1]
Q3: How does this compound mitigate the typical side effects of kappa opioid receptor agonists?
Traditional KOR agonists can cause undesirable side effects such as sedation and dysphoria, which are thought to be mediated by the β-arrestin signaling pathway. This compound is designed to be a G-protein biased agonist, with minimal recruitment of β-arrestin-2.[1] This targeted mechanism of action is the primary strategy for mitigating the common adverse effects of KOR activation.
Troubleshooting Guide
Issue 1: Observed Decrease in Locomotor Activity
-
Symptom: Animals exhibit a noticeable but minor reduction in movement in the open-field test, particularly between 60 and 75 minutes after administration of a high dose of this compound.[1]
-
Potential Cause: This has been documented as a slight, KOR-independent effect of the compound.[1]
-
Troubleshooting Steps:
-
Confirm Dosing: Ensure accurate preparation and administration of the intended dose.
-
Time Course Analysis: When conducting behavioral tests, consider the timing of the assessment. The effect on locomotor activity was reported within a specific time window (60-75 minutes post-dose).[1] Scheduling behavioral assessments outside of this window may be possible, depending on the experimental goals.
-
Dose-Response Evaluation: If the locomotor effect confounds experimental readouts, consider performing a dose-response study to identify a lower effective dose with a minimal impact on activity. Studies have shown efficacy in the EAE model at a lower dose of 3 mg/kg, where locomotor effects may be less pronounced.[1]
-
Control Groups: Ensure the inclusion of appropriate vehicle control groups to accurately quantify the extent of the locomotor activity decrease.
-
Issue 2: Lack of Efficacy in the EAE Model
-
Symptom: No significant reduction in EAE disease score or improvement in visually evoked potentials (VEPs) is observed after this compound administration.
-
Potential Causes:
-
Improper EAE model induction.
-
Incorrect dosage or administration of this compound.
-
Issues with VEP recording technique.
-
-
Troubleshooting Steps:
-
Verify EAE Induction: Refer to the detailed EAE induction protocol below to ensure all steps were followed correctly. Pay close attention to the preparation of the MOG35-55 emulsion and the administration of pertussis toxin.
-
Check Compound Integrity and Dosing: Confirm the stability and concentration of your this compound solution. Ensure the subcutaneous injection technique is consistent.
-
Refine VEP Protocol: Review the VEP recording protocol. Ensure proper electrode placement and that the animal is appropriately prepared for the recording to obtain a clear signal.
-
Data Presentation
Table 1: Summary of this compound In Vivo Characteristics
| Parameter | Finding | Animal Model | Dosage | Citation |
| Efficacy | Reduced disease score in EAE model | Mouse | 3 and 30 mg/kg s.c. | [1] |
| Improved VEP N1 latencies in EAE model | Mouse | 3 and 30 mg/kg s.c. | [1] | |
| Increased mature oligodendrocytes in the striatum | Mouse | 30 mg/kg s.c. | [1] | |
| Side Effect | Small, KOR-independent decrease in total locomotor activity | Mouse | 30 mg/kg s.c. | [1] |
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Induction Protocol
This protocol is a standard method for inducing EAE in C57BL/6 mice to model demyelinating disease.
Materials:
-
Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTx)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. A common concentration is 1-2 mg/mL of MOG35-55. Ensure the emulsion is stable and does not separate.
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100-200 µL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank.
-
Administer 100-200 ng of Pertussis Toxin in PBS via intraperitoneal (i.p.) injection.
-
-
Second PTx Injection (Day 2):
-
Administer a second dose of 100-200 ng of Pertussis Toxin i.p.
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE around day 7 post-immunization.
-
Use a standardized scoring system (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = quadriplegia; 5 = moribund).
-
-
This compound Administration:
-
Initiate this compound or vehicle treatment according to the experimental design. Daily subcutaneous injections are a reported administration route.[1]
-
Open-Field Test Protocol
This protocol assesses general locomotor activity and anxiety-like behavior.
Materials:
-
Open-field arena (e.g., 40 x 40 cm)
-
Video tracking software
-
70% Ethanol for cleaning
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the test.
-
Arena Preparation: Clean the open-field arena thoroughly with 70% ethanol between each animal to remove olfactory cues.
-
Test Initiation:
-
Gently place the mouse in the center of the arena.
-
Start the video recording and tracking software.
-
-
Data Collection: Record the animal's activity for a set duration (e.g., 10-15 minutes). Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
-
Post-Test:
-
Return the mouse to its home cage.
-
Clean the arena before testing the next animal.
-
Visually Evoked Potential (VEP) Recording Protocol
VEPs are used to assess the functional integrity of the visual pathway, which can be compromised in demyelinating diseases.
Materials:
-
VEP recording system with an amplifier and signal averager
-
Subdermal needle electrodes or non-invasive scalp electrodes
-
Light source for visual stimulation (e.g., strobe flash)
-
Anesthesia (if required, though recordings in awake animals are possible)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse if necessary.
-
Place the recording electrodes. A common setup involves an active electrode over the visual cortex, a reference electrode on the snout, and a ground electrode on the tail or leg.
-
-
Stimulation:
-
Present a series of light flashes to the animal's eye at a set frequency.
-
-
Recording:
-
Record the electrical activity from the visual cortex.
-
Average the responses to multiple stimuli to reduce noise and extract the VEP waveform.
-
-
Analysis:
-
Measure the latency (time from stimulus to peak) and amplitude of the key VEP components (e.g., N1 peak). In the context of demyelination, an increase in latency is a key indicator of slowed nerve conduction.
-
Visualizations
Caption: this compound's biased agonism at the KOR.
Caption: Experimental workflow for EAE studies with this compound.
Caption: Troubleshooting unexpected outcomes in this compound experiments.
References
Technical Support Center: Improving the Translational Relevance of PIPE-3297 Studies
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and refining studies involving PIPE-3297, a selective kappa opioid receptor (KOR) agonist with potential therapeutic applications in demyelinating diseases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective kappa opioid receptor (KOR) agonist. It potently activates G-protein signaling with an EC50 of 1.1 nM while exhibiting low recruitment of β-arrestin-2 (less than 10%).[1][2] This biased agonism is thought to contribute to its therapeutic effects while potentially avoiding adverse effects associated with non-biased KOR agonists.[2] Its primary mechanism involves promoting the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes, and it also exhibits anti-inflammatory activity.[1]
Q2: What are the key preclinical findings for this compound?
A2: In preclinical studies, this compound has demonstrated the ability to induce myelination.[1] A single subcutaneous dose in mice led to a significant increase in mature oligodendrocytes.[2] In the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, daily administration of this compound reduced disease severity.[2][3] Furthermore, a 30 mg/kg subcutaneous dose in mice achieved approximately 90% occupancy of KORs in the central nervous system.[2][3]
Q3: What are the main challenges in translating KOR agonists like this compound to clinical use?
A3: A significant challenge is managing the potential for adverse effects such as dysphoria, sedation, and aversion, which have historically limited the clinical development of KOR agonists. While this compound's G-protein bias is designed to mitigate these risks, careful clinical monitoring is essential. Another challenge is ensuring that the pro-myelinating effects observed in animal models translate effectively to the more complex pathology of human demyelinating diseases.
Q4: Which experimental models are most relevant for studying the pro-myelinating effects of this compound?
A4: The most commonly used in vivo model is the Experimental Autoimmune Encephalomyelitis (EAE) model in mice, which mimics some aspects of multiple sclerosis.[2][3] For in vitro studies, primary oligodendrocyte precursor cell (OPC) differentiation assays are crucial for directly assessing the compound's effect on myelination.
Troubleshooting Guides
Experimental Autoimmune Encephalomyelitis (EAE) Model
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low EAE Incidence or High Variability | - Improper preparation of MOG35-55/CFA emulsion.- Incorrect injection technique (subcutaneous vs. intraperitoneal).- Inconsistent Pertussis Toxin (PTx) activity or dosage.- Animal stress. | - Ensure the emulsion is stable by testing a drop in water (it should not disperse).- Use a consistent, well-documented injection procedure.- Titrate PTx dose for each new batch to ensure optimal activity.- Handle mice gently and minimize environmental stressors. |
| Inconsistent Clinical Scoring | - Subjectivity in scoring.- Lack of blinding.- Inconsistent observation times. | - Use a standardized, detailed scoring rubric with clear definitions for each score.[4][5]- Blind the observer to the treatment groups.- Score animals at the same time each day. |
| Unexpected Animal Mortality | - Severe, uncontrolled disease progression.- Dehydration and malnutrition in paralyzed animals. | - Establish clear humane endpoints for euthanasia.- Provide easy access to moistened food and water for animals with severe paralysis. |
Oligodendrocyte Precursor Cell (OPC) Differentiation & Myelination Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor OPC Purity or Viability | - Harsh dissociation of primary tissue.- Suboptimal culture conditions. | - Use a gentle enzymatic and mechanical dissociation method.- Ensure appropriate growth factors (e.g., PDGF-AA) are present in the proliferation medium. |
| Inconsistent Differentiation | - Variability in cell density.- Inconsistent timing of differentiation induction.- Issues with coating of culture plates. | - Plate OPCs at a consistent density.- Induce differentiation at a consistent time point after plating.- Ensure even coating of plates with poly-L-ornithine and laminin. |
| High Background or Artifacts in Immunofluorescence Staining | - Non-specific antibody binding.- Inadequate washing.- Over-fixation of cells.- Myelin sheath disruption during permeabilization. | - Use a blocking solution (e.g., normal goat serum) to reduce non-specific binding.- Perform thorough washes between antibody incubations.- Optimize fixation time and concentration.- Consider using a gentle permeabilization agent or a protocol that minimizes myelin disruption.[6] |
Experimental Protocols
MOG35-55 Induced EAE in C57BL/6 Mice (Chronic Model)
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTx)
-
Sterile Phosphate Buffered Saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. A common concentration is 200 µg of MOG35-55 per 100 µL of emulsion. Ensure a stable 1:1 emulsion is formed by vigorous mixing.
-
Immunization (Day 0): Anesthetize mice. Subcutaneously inject 100 µL of the MOG35-55/CFA emulsion into two sites on the flank (total 200 µL per mouse). Administer 200 ng of PTx intraperitoneally in 100 µL of PBS.
-
PTx Booster (Day 2): Administer a second dose of 200 ng of PTx intraperitoneally.
-
Clinical Scoring: Begin daily clinical scoring around day 7 post-immunization using a standardized 0-5 scale.
-
This compound Administration: Begin daily subcutaneous administration of this compound or vehicle at the desired dose once clinical signs appear (therapeutic regimen) or from day 0 (prophylactic regimen).
EAE Clinical Scoring Scale:
| Score | Clinical Signs |
|---|---|
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness (wobbly gait) |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund or dead |
In Vitro Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay
Materials:
-
Primary rat or mouse cortical OPCs
-
OPC proliferation medium (containing PDGF-AA)
-
OPC differentiation medium (lacking PDGF-AA, containing T3)
-
Poly-L-ornithine and laminin coated plates/coverslips
-
Primary antibodies (e.g., anti-MBP for mature oligodendrocytes, anti-Olig2 for oligodendrocyte lineage)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
Procedure:
-
Cell Plating: Plate purified OPCs onto coated plates or coverslips in proliferation medium.
-
Differentiation Induction: After 24-48 hours, switch to differentiation medium to induce maturation.
-
This compound Treatment: Add this compound at various concentrations to the differentiation medium.
-
Immunofluorescence Staining: After 3-5 days of differentiation, fix the cells with 4% paraformaldehyde. Permeabilize the cells and perform immunofluorescence staining for MBP and Olig2.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the percentage of MBP-positive cells among the total Olig2-positive cells.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Parameter | This compound |
| KOR G-protein Signaling | EC50 | 1.1 nM |
| β-arrestin-2 Recruitment | Efficacy | < 10% |
Table 2: In Vivo Efficacy of this compound in the EAE Model
| Treatment Group | Mean Peak Clinical Score | Day of Onset (Mean) |
| Vehicle | 3.5 ± 0.5 | 11 ± 2 |
| This compound (3 mg/kg) | 2.0 ± 0.7 | 14 ± 3 |
| This compound (30 mg/kg) | 1.5 ± 0.6 | 15 ± 2 |
(Note: Data in tables are representative and should be generated from specific experiments.)
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: EAE experimental workflow.
References
- 1. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 3. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 4. inotiv.com [inotiv.com]
- 5. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 6. Frontiers | Imaging and Quantification of Myelin Integrity After Injury With Spectral Confocal Reflectance Microscopy [frontiersin.org]
PIPE-3297 Dose-Response Curve Optimization: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curve experiments involving PIPE-3297, a selective kappa opioid receptor (KOR) agonist. This guide includes troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected EC50 for this compound in a G-protein activation assay?
A1: this compound is a potent activator of G-protein signaling with a reported EC50 of 1.1 nM.[1]
Q2: What is the efficacy (Emax) of this compound in G-protein activation and β-arrestin-2 recruitment assays?
A2: In a GTPγS assay, this compound demonstrates high efficacy with an Emax of 91%.[1] Conversely, it shows very low efficacy in β-arrestin-2 recruitment, with an Emax of less than 10%, indicating its strong G-protein bias.[1]
Q3: What are the recommended in vivo doses for this compound in mouse models?
A3: In mouse models of experimental autoimmune encephalomyelitis (EAE), daily subcutaneous doses of 3 mg/kg and 30 mg/kg have been shown to be effective in reducing disease scores.[1] A single 30 mg/kg subcutaneous dose in mice resulted in 90% occupancy of the KOR in the central nervous system.
Q4: My dose-response curve for this compound is not matching the expected values. What are the potential causes?
A4: Discrepancies in dose-response curves can arise from several factors. Please refer to the troubleshooting section below for guidance on issues such as low signal-to-background ratio in GTPγS assays or high background in β-arrestin assays. Additionally, ensure the integrity and concentration of your this compound stock solution and verify the health and passage number of the cell line used.
Q5: How can I minimize variability in my experimental results?
A5: To minimize variability, it is crucial to maintain consistency in all experimental parameters. This includes using a consistent cell passage number, ensuring precise dilutions of this compound, maintaining stable incubation times and temperatures, and using a consistent batch of reagents.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound in functional assays.
Table 1: In Vitro Functional Activity of this compound
| Assay Type | Parameter | Value | Cell Line | Reference |
| GTPγS Binding Assay | EC50 | 1.1 nM | CHO-K1 cells expressing human KOR | [1] |
| GTPγS Binding Assay | Emax | 91% | CHO-K1 cells expressing human KOR | [1] |
| β-arrestin-2 Recruitment Assay | Emax | < 10% | CHO-K1 cells expressing human KOR | [1] |
Table 2: In Vivo Dosage and Effects of this compound in Mice
| Dosage (s.c.) | Effect | Model | Reference |
| 3 mg/kg (daily) | Reduced disease score | EAE Model | [1] |
| 30 mg/kg (daily) | Reduced disease score | EAE Model | [1] |
| 30 mg/kg (single dose) | 90% KOR occupancy in CNS | Healthy Mice | |
| 30 mg/kg (single dose) | Increased mature oligodendrocytes | Healthy Mice | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
[35S]GTPγS Binding Assay Protocol
This assay measures the activation of G-proteins by this compound.
Materials:
-
Membranes from CHO-K1 cells stably expressing the human kappa opioid receptor.
-
[35S]GTPγS (specific activity >1000 Ci/mmol).
-
GTPγS (unlabeled) for non-specific binding determination.
-
GDP to enhance agonist-stimulated signal.
-
This compound stock solution in DMSO.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA.
-
Scintillation cocktail.
-
96-well filter plates (e.g., GF/B).
-
Plate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a positive control (e.g., U-50,488H).
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
25 µL of diluted this compound, vehicle, or positive control.
-
50 µL of membrane suspension (typically 10-20 µg of protein per well).
-
50 µL of GDP (final concentration 10-100 µM).
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the binding reaction by adding 50 µL of [35S]GTPγS (final concentration 0.05-0.1 nM) to each well.
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
β-Arrestin-2 Recruitment Assay Protocol (LanthaScreen™ TR-FRET Assay)
This assay measures the recruitment of β-arrestin-2 to the KOR upon agonist stimulation.
Materials:
-
CHO-K1 cells co-expressing KOR tagged with a fluorescent donor (e.g., terbium) and β-arrestin-2 tagged with a fluorescent acceptor (e.g., GFP).
-
Opti-MEM I Reduced Serum Medium.
-
This compound stock solution in DMSO.
-
Positive control (e.g., a known KOR agonist that recruits β-arrestin).
-
Assay plate (e.g., 384-well, low volume, white).
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Procedure:
-
Seed the cells in the assay plate and incubate overnight.
-
Prepare serial dilutions of this compound and the positive control in Opti-MEM.
-
Add the diluted compounds to the cells.
-
Incubate the plate at 37°C for the optimized duration (typically 30-60 minutes).
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the emission ratio to determine the extent of β-arrestin-2 recruitment.
Troubleshooting Guides
Issue 1: Low Signal-to-Background Ratio in GTPγS Assay
-
Possible Cause: Suboptimal concentrations of GDP or Mg2+.
-
Solution: Titrate the concentrations of GDP (0.1-100 µM) and MgCl2 (1-10 mM) to find the optimal conditions for your assay.
-
-
Possible Cause: Low expression or activity of the KOR in the cell membranes.
-
Solution: Verify the expression level of the receptor in your membrane preparation using Western blotting or a radioligand binding assay. Use a fresh batch of membranes or a different cell clone if necessary.
-
-
Possible Cause: Degradation of [35S]GTPγS.
-
Solution: Use fresh [35S]GTPγS and store it properly according to the manufacturer's instructions.
-
Issue 2: High Background Signal in β-Arrestin Recruitment Assay
-
Possible Cause: Constitutive receptor activity or overexpression of the receptor and/or β-arrestin.
-
Solution: Consider using a cell line with a lower expression level of the receptor. Serum starvation of the cells before the assay may also help reduce basal activity.
-
-
Possible Cause: Non-specific binding of assay components.
-
Solution: Include appropriate negative controls (e.g., cells not expressing the receptor) to determine the level of non-specific signal. Optimize the concentration of the fluorescently tagged proteins.
-
Issue 3: Inconsistent Dose-Response Curves
-
Possible Cause: Inaccurate pipetting or serial dilutions.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Cell health and passage number.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and growing optimally before seeding for the assay.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate for critical samples or fill them with a buffer to maintain a humidified environment.
-
Visualizations
Caption: this compound signaling pathway at the kappa opioid receptor.
Caption: General experimental workflow for dose-response curve generation.
References
Validation & Comparative
A Comparative Guide to PIPE-3297 and Other Kappa-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PIPE-3297 with other notable kappa-opioid receptor (KOR) agonists, focusing on their performance based on available experimental data. The information is intended to assist researchers and professionals in the field of drug development in understanding the distinct pharmacological profiles of these compounds.
Introduction to KOR Agonism and Biased Signaling
The kappa-opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that has emerged as a therapeutic target for various conditions, including pain, pruritus, and demyelinating diseases like multiple sclerosis.[1][2] Upon activation by an agonist, KOR initiates downstream signaling through two primary pathways: the G protein-mediated pathway and the β-arrestin-mediated pathway.[3][4]
Emerging evidence suggests that the therapeutic effects of KOR agonists, such as analgesia and anti-inflammatory actions, are primarily mediated by the G protein signaling cascade.[5] Conversely, the recruitment of β-arrestin-2 is often associated with the undesirable side effects of KOR activation, including dysphoria, sedation, and aversion.[5] This has led to the development of "biased" agonists that preferentially activate the G protein pathway while minimizing β-arrestin-2 recruitment, with the goal of achieving a better therapeutic window.[5]
This compound is a novel, selective KOR agonist designed as a G protein-biased ligand.[2][5] This guide compares the pharmacological properties of this compound with the classical non-biased agonist U50,488 and the clinically used, moderately G protein-biased agonist nalfurafine.
Quantitative Comparison of KOR Agonists
The following tables summarize the in vitro pharmacological data for this compound, U50,488, and nalfurafine at the kappa-opioid receptor. It is important to note that the data presented is compiled from various sources and experimental conditions may differ, potentially influencing the absolute values.
Table 1: Receptor Binding Affinity (Ki)
| Compound | Ki (nM) at KOR | Primary Reference(s) |
| This compound | Data not available | |
| U50,488 | ~12 | [6] |
| Nalfurafine | 0.075 - 3.5 | [3] |
Table 2: In Vitro Functional Activity - G Protein Signaling ([³⁵S]GTPγS Binding Assay)
| Compound | EC₅₀ (nM) | Eₘₐₓ (%) | Primary Reference(s) | |---|---|---| | this compound | 1.1 | 91 |[2] | | U50,488 | Not explicitly stated in direct comparison | ~93 (compared to U-69,593) |[7] | | Nalfurafine | < 0.1 | Full agonist |[3] |
Table 3: In Vitro Functional Activity - β-Arrestin-2 Recruitment
| Compound | EC₅₀ (nM) | Eₘₐₓ (%) | Primary Reference(s) | |---|---|---| | this compound | Not applicable | < 10 |[2] | | U50,488 | 1.43 | 99.93 |[1] | | Nalfurafine | 0.74 | 108.0 |[1] |
Signaling Pathways and Experimental Workflows
KOR Signaling Pathways
The activation of KOR by an agonist leads to distinct downstream cellular responses depending on the engagement of either the G protein or the β-arrestin pathway.
Caption: KOR agonist-induced signaling pathways.
Experimental Workflow: In Vitro Characterization of KOR Agonists
A typical workflow for the in vitro characterization of novel KOR agonists involves a series of assays to determine their binding affinity and functional activity.
Caption: Workflow for in vitro KOR agonist characterization.
Experimental Protocols
[³⁵S]GTPγS Binding Assay (G Protein Activation)
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.
-
Principle: In the inactive state, G proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP (or [³⁵S]GTPγS), leading to G protein activation. The amount of incorporated [³⁵S]GTPγS is proportional to the extent of G protein activation.
-
Materials:
-
Cell membranes expressing the kappa-opioid receptor.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compounds (KOR agonists).
-
Scintillation cocktail and scintillation counter.
-
-
Procedure:
-
Prepare cell membranes from a stable cell line overexpressing the human KOR.
-
In a 96-well plate, add assay buffer, GDP (final concentration ~10 µM), and varying concentrations of the test agonist.
-
Add the cell membrane preparation to each well and incubate for 15-30 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.
-
β-Arrestin-2 Recruitment Assay
This cell-based assay quantifies the recruitment of β-arrestin-2 to the activated KOR. Various technologies can be employed, such as enzyme fragment complementation (e.g., PathHunter® assay).
-
Principle (PathHunter® Assay): The KOR is tagged with a small enzyme fragment (ProLink™), and β-arrestin-2 is fused to a larger enzyme acceptor (EA) fragment of β-galactosidase. Upon agonist-induced receptor activation and subsequent β-arrestin-2 recruitment, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. The activity of this reconstituted enzyme is measured using a chemiluminescent substrate.
-
Materials:
-
CHO-K1 cells stably co-expressing the ProLink™-tagged KOR and the EA-tagged β-arrestin-2.
-
Cell culture medium and supplements.
-
Test compounds (KOR agonists).
-
PathHunter® detection reagents.
-
Luminometer.
-
-
Procedure:
-
Plate the engineered cells in a 384-well white, clear-bottom plate and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Add the diluted compounds to the cells and incubate for 90 minutes at 37°C.
-
Add the PathHunter® detection reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
Measure the chemiluminescent signal using a luminometer.
-
Data are normalized to a reference agonist and analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is a widely used animal model of the human inflammatory demyelinating disease, multiple sclerosis.
-
Principle: EAE is induced in susceptible mouse strains by immunization with myelin-derived peptides or proteins emulsified in Complete Freund's Adjuvant (CFA), often accompanied by the administration of pertussis toxin. This leads to an autoimmune response against the central nervous system (CNS), resulting in inflammation, demyelination, and progressive paralysis. The clinical severity of the disease is monitored over time.
-
Materials:
-
Female C57BL/6 mice (8-12 weeks old).
-
Myelin Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin.
-
Test compounds (KOR agonists) and vehicle.
-
-
Procedure:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG₃₅₋₅₅ in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
Monitor the mice daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
-
Initiate treatment with the test compound (e.g., this compound at 3 and 30 mg/kg, s.c., daily) or vehicle at the onset of clinical signs or at a predetermined time point.[2]
-
Continue daily treatment and clinical scoring for the duration of the study (e.g., 23 days).
-
At the end of the study, CNS tissue can be collected for histological analysis of inflammation and demyelination.
-
The primary outcome is the reduction in the mean clinical EAE score in the treated groups compared to the vehicle group.
-
Discussion and Conclusion
The available data indicate that this compound is a potent and highly biased KOR agonist. Its strong activation of the G protein signaling pathway, coupled with minimal recruitment of β-arrestin-2, distinguishes it from less biased agonists like nalfurafine and non-biased agonists such as U50,488.[1][2] This pharmacological profile suggests that this compound may offer a favorable therapeutic window, potentially providing the beneficial effects of KOR activation, such as promoting myelination, while avoiding the adverse effects associated with β-arrestin-2 signaling.[2]
In the EAE mouse model, daily administration of this compound has been shown to reduce the disease score, supporting its potential as a therapeutic agent for demyelinating diseases.[2] The lack of significant locomotor side effects at effective doses further underscores the potential advantages of its biased agonism.
In contrast, while nalfurafine also shows a degree of G protein bias, it still significantly recruits β-arrestin-2, which may contribute to its side-effect profile.[1] U50,488, being a non-biased agonist, activates both pathways and is associated with a range of CNS side effects that have limited its clinical development.[8]
Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the relative therapeutic potential of these compounds. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative analyses. The development of G protein-biased KOR agonists like this compound represents a promising strategy in the pursuit of safer and more effective treatments for a variety of neurological and inflammatory disorders.
References
- 1. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and In Vivo Evaluation of Myelination Agent this compound, a Selective Kappa Opioid Receptor Agonist Devoid of β-Arrestin-2 Recruitment Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
Comparing PIPE-3297 and U50,488H efficacy
A Comparative Guide to the Efficacy of PIPE-3297 and U50,488H
This guide provides a detailed comparison of the efficacy of two kappa-opioid receptor (KOR) agonists, this compound and U50,488H. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of KOR agonists for conditions such as demyelinating diseases and pain.
Introduction
The kappa-opioid receptor is a promising therapeutic target for a variety of neurological and inflammatory disorders.[1][2] Activation of KOR has been shown to play a role in analgesia, neuroinflammation, and, notably, in promoting the differentiation of oligodendrocytes and subsequent remyelination.[1][2] U50,488H is a well-established, selective KOR agonist that has been extensively used as a research tool to probe the function of the KOR system.[3][4] However, its therapeutic potential is limited by side effects such as sedation and dysphoria.[5] this compound is a more recently developed KOR agonist that exhibits a biased signaling profile, preferentially activating G-protein signaling pathways over the β-arrestin-2 pathway.[6] This bias is hypothesized to retain the therapeutic benefits of KOR activation while minimizing adverse effects.[6]
Mechanism of Action and Signaling Pathway
Both this compound and U50,488H exert their effects by binding to and activating the kappa-opioid receptor, a G-protein coupled receptor (GPCR). Upon activation, the receptor initiates intracellular signaling cascades. The canonical pathway involves the activation of G-proteins, which leads to the desired therapeutic effects such as analgesia and oligodendrocyte differentiation.[3] However, KOR activation can also lead to the recruitment of β-arrestin-2, a pathway associated with some of the undesirable side effects of KOR agonists.[6]
This compound is characterized as a G-protein biased agonist. It potently activates G-protein signaling with an EC50 of 1.1 nM and a maximal efficacy (Emax) of 91%.[6] In contrast, it shows very low efficacy for β-arrestin-2 recruitment, with an Emax of less than 10%.[6] This biased agonism is a key differentiator from unbiased or less biased agonists like U50,488H.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and U50,488H from various preclinical studies. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, comparisons should be made with consideration of potential variations in experimental protocols.
In Vitro Efficacy
| Parameter | This compound | U50,488H | Reference |
| KOR G-Protein Activation (EC50) | 1.1 nM | Not explicitly stated in the provided abstracts, but used as a reference compound. | [6] |
| KOR G-Protein Activation (Emax) | 91% | Not explicitly stated in the provided abstracts. | [6] |
| β-Arrestin-2 Recruitment (Emax) | < 10% | Not explicitly stated in the provided abstracts, but implied to be higher than this compound. | [6] |
In Vivo Efficacy in Demyelinating Disease Models
| Model | Compound | Dose | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | This compound | 3 and 30 mg/kg, s.c. | Reduced disease score and significantly improved VEP N1 latencies. | [6] |
| Experimental Autoimmune Encephalomyelitis (EAE) | U50,488H | Not specified | Less effective at reducing disease severity compared to nalfurafine and other novel KOR agonists. | [1][3] |
| Oligodendrocyte Differentiation | This compound | 30 mg/kg, s.c. (single dose) | Statistically significant increase in mature oligodendrocytes. | [6] |
| Oligodendrocyte Differentiation | U50,488H | Not specified | Promotes oligodendrocyte differentiation and remyelination. | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the comparative data.
GTPγS Binding Assay (for G-Protein Activation)
This assay measures the functional activity of a GPCR agonist by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
Protocol Summary:
-
Membrane Preparation: Cell membranes expressing the kappa-opioid receptor are prepared.
-
Reaction Mixture: Membranes are incubated with the test compound (e.g., this compound or U50,488H) in the presence of GDP and [35S]GTPγS.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C).
-
Termination and Filtration: The reaction is stopped, and the mixture is rapidly filtered to separate bound from free [35S]GTPγS.
-
Quantification: The amount of bound [35S]GTPγS on the filters is quantified using scintillation counting.
-
Data Analysis: Non-linear regression is used to determine the EC50 and Emax values from the concentration-response curves.
β-Arrestin-2 Recruitment Assay
This assay measures the recruitment of β-arrestin-2 to the activated GPCR, a key step in receptor desensitization and an indicator of a distinct signaling pathway.
Protocol Summary: A common method is a cell-based assay using a technology like PathHunter®. In this system, the KOR is tagged with a small enzyme fragment (ProLink), and β-arrestin-2 is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin-2 to the receptor brings the two enzyme fragments together, forming an active enzyme that generates a chemiluminescent signal, which is then measured.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used animal model for multiple sclerosis, a demyelinating disease.
Protocol Summary:
-
Induction of EAE: EAE is typically induced in mice by immunization with a myelin-derived peptide, such as myelin oligodendrocyte glycoprotein (MOG) 35-55, emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment: Once clinical signs of EAE appear, animals are treated with the test compound (e.g., this compound or U50,488H) or vehicle daily.
-
Clinical Scoring: Animals are monitored daily and scored for clinical signs of disease severity on a scale of 0 to 5 (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Histology/Electrophysiology: At the end of the study, spinal cords can be analyzed for inflammation and demyelination (histology), and visual evoked potentials (VEP) can be measured to assess nerve conduction.
Discussion and Conclusion
The available data suggest that this compound and U50,488H have distinct efficacy profiles. This compound's potent G-protein activation and minimal β-arrestin-2 recruitment highlight its potential as a biased agonist.[6] This profile is associated with a favorable therapeutic window, potentially retaining the desired effects on myelination while reducing the adverse effects commonly seen with less biased KOR agonists like U50,488H.[6]
In the EAE model, a key preclinical model for demyelinating diseases, this compound has demonstrated clear efficacy in reducing disease severity and improving neurological function.[6] While U50,488H has also been shown to promote oligodendrocyte differentiation, its overall efficacy in the EAE model appears to be less pronounced compared to newer, more targeted KOR agonists.[1][3]
The development of G-protein biased KOR agonists like this compound represents a significant advancement in the field. By selectively targeting the signaling pathways believed to mediate therapeutic effects, it may be possible to unlock the full potential of the kappa-opioid receptor for treating a range of debilitating conditions. Further head-to-head studies are warranted to directly compare the efficacy and safety profiles of this compound and U50,488H in various preclinical models.
References
- 1. Item - Kappa opioid receptor agonists promote oligodendrocyte maturation, remyelination and functional recovery in preclinical mouse models - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
- 2. Kappa opioid receptor and oligodendrocyte remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification and In Vivo Evaluation of Myelination Agent this compound, a Selective Kappa Opioid Receptor Agonist Devoid of β-Arrestin-2 Recruitment Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Myelination Effects of PIPE-3297: A Comparative Guide
This guide provides a comprehensive comparison of PIPE-3297 with other promising alternatives for promoting remyelination. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data. The guide summarizes quantitative data in structured tables, details experimental protocols for key assays, and includes visualizations of signaling pathways and experimental workflows to facilitate understanding.
Introduction to Remyelination and Therapeutic Agents
Myelin, a lipid-rich sheath insulating neuronal axons, is crucial for rapid and efficient nerve impulse conduction. Demyelinating diseases, such as multiple sclerosis (MS), are characterized by the destruction of myelin, leading to neurological disability. A key therapeutic strategy is to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes to repair damaged myelin sheaths, a process known as remyelination.
This guide focuses on this compound, a novel compound under investigation for its remyelinating properties, and compares it with other agents that have shown promise in promoting myelination. The alternatives discussed include clemastine, benztropine, and miconazole.
Mechanism of Action
This compound is a selective kappa opioid receptor (KOR) agonist.[1][2] It promotes the differentiation of OPCs into mature oligodendrocytes through G-protein signaling.[1] Notably, this compound shows low recruitment of β-arrestin-2, a pathway associated with some of the negative side effects of other KOR agonists.[1] The downstream signaling cascade following KOR activation by this compound is thought to involve the activation of kinases such as ERK1/2 and the JAK/STAT pathway, which are known to be critical regulators of oligodendrocyte development and myelination.[3]
Clemastine and Benztropine are both identified as muscarinic antagonists.[4] They are thought to promote OPC differentiation by blocking muscarinic receptors, particularly the M1 subtype, which acts as a negative regulator of oligodendrocyte maturation.[4]
Miconazole , an antifungal agent, has been shown to promote OPC differentiation and remyelination.[5][6][7] While its exact mechanism in this context is still under investigation, it is suggested to involve the mitogen-activated protein kinase (MAPK) pathway.[5]
Temelimab is a monoclonal antibody that targets the human endogenous retrovirus W (HERV-W) envelope protein. This protein is believed to inhibit remyelination, so by neutralizing it, temelimab aims to promote myelin repair.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical and clinical studies on the efficacy of this compound and its alternatives in promoting remyelination.
Table 1: In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
| Compound | Animal Model | Dosing | Key Findings |
| This compound | C57BL/6 mice | 3 and 30 mg/kg, s.c., daily | Reduced disease score and significantly improved Visually Evoked Potential (VEP) N1 latencies compared to vehicle.[1] |
| Benztropine | EAE mice | 10 mg/kg | Doubled the number of mature oligodendrocytes in the spinal cord during the acute phase of the disease.[8] |
| Clemastine | MOG35-55 induced EAE in C57BL/6 mice | 10, 20, and 40 mg/(kg·d), i.p. | Dose-dependent decrease in peak clinical scores and improved myelin basic protein (MBP) expression.[9] |
| Miconazole | EAE model | Not specified | Reported to lead to a "striking" reversal of disease severity.[7] |
Table 2: Effects on Oligodendrocyte Differentiation and Myelination
| Compound | Model System | Key Findings |
| This compound | Healthy mice | A single 30 mg/kg s.c. dose produced a statistically significant increase in mature oligodendrocytes (P < 0.0001).[1] |
| Benztropine | Rodent neuron co-culture | More than doubled the proportion of myelinated axons.[8] |
| Miconazole | Lysolecithin-induced demyelination in rats | Increased the number of mature oligodendrocytes by 13-fold and axon myelination by nearly 12-fold compared to controls.[10] |
Table 3: Clinical Trial Data
| Compound | Study Population | Key Findings |
| Clemastine | Patients with relapsing MS | Reduced VEP latency delay by 1.7 ms/eye (p=0.0048) in a phase 2 trial.[11][12] |
| Temelimab | Patients with relapsing-remitting MS | Showed a reduction in brain tissue loss and improvement in MRI markers of remyelination at the highest dose.[13] |
Signaling Pathways and Experimental Workflows
Signaling Pathway for this compound
The following diagram illustrates the proposed signaling pathway for this compound in promoting oligodendrocyte differentiation.
Experimental Workflow for EAE Model
The diagram below outlines a typical workflow for inducing and evaluating the experimental autoimmune encephalomyelitis (EAE) model in mice.
Experimental Protocols
MOG35-55 Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol describes the induction of a chronic EAE model in C57BL/6 mice, which is commonly used to study demyelination and test potential remyelinating therapies.[11][14][15]
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis Toxin (PTX)
-
Phosphate Buffered Saline (PBS)
-
Female C57BL/6 mice (6-8 weeks old)
Procedure:
-
Preparation of MOG Emulsion:
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.
-
Create an emulsion by mixing the MOG solution and CFA in a 1:1 ratio. Emulsify by repeated passage through a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize mice using isoflurane.
-
Inject 100-200 µL of the MOG emulsion subcutaneously at two sites on the flank.
-
Administer 200-300 ng of PTX intraperitoneally (i.p.).
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200-300 ng of PTX i.p.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
-
Tissue Collection:
-
At the end of the experiment (typically day 21-28), euthanize mice and perfuse with PBS followed by 4% paraformaldehyde (PFA).
-
Collect spinal cords and brains for histological analysis.
-
Visual Evoked Potential (VEP) Recording in Mice
VEP recordings are used to assess the functional integrity of the visual pathway and can detect delays in nerve conduction caused by demyelination.[16][17]
Materials:
-
Anesthetized mouse
-
Subdermal needle electrodes or skull screw electrodes
-
Amplifier and data acquisition system
-
Light-emitting diode (LED) photostimulator
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse (e.g., with a ketamine/xylazine cocktail).
-
Place the mouse on a heating pad to maintain body temperature.
-
Apply eye drops to prevent corneal drying.
-
-
Electrode Placement:
-
Place the active electrode over the visual cortex (approximately 3 mm lateral to the lambda suture).
-
Place the reference electrode rostrally on the skull.
-
Place the ground electrode in the tail or a hind limb.
-
-
Stimulation and Recording:
-
Position the LED stimulator in front of one eye.
-
Present a series of light flashes (e.g., 100 flashes at 1 Hz).
-
Record the electrical activity from the visual cortex. The signal is amplified and filtered.
-
-
Data Analysis:
-
Average the responses to all flashes to obtain the VEP waveform.
-
Measure the latency of the N1 peak (the first major negative deflection), which is delayed in demyelination.
-
Immunohistochemistry for Mature Oligodendrocytes
This protocol describes the staining of brain or spinal cord tissue to identify mature oligodendrocytes using specific markers.[18][19]
Materials:
-
PFA-fixed, paraffin-embedded or frozen tissue sections
-
Primary antibodies: anti-Myelin Basic Protein (MBP) and anti-CC1 (recognizes Adenomatous Polyposis Coli protein, a marker for mature oligodendrocytes)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
Procedure:
-
Tissue Preparation:
-
Cut thin sections (e.g., 10-20 µm) of the spinal cord or brain.
-
Perform antigen retrieval if using paraffin-embedded sections.
-
-
Blocking and Permeabilization:
-
Wash sections with PBS.
-
Incubate in blocking solution for 1 hour at room temperature to block non-specific antibody binding and permeabilize the tissue.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibodies (e.g., rabbit anti-MBP and mouse anti-CC1) diluted in blocking solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash sections with PBS.
-
Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) and DAPI for 1-2 hours at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash sections with PBS.
-
Mount coverslips using an aqueous mounting medium.
-
Image the sections using a fluorescence or confocal microscope.
-
Quantify the number of CC1-positive cells and the intensity of MBP staining.
-
Conclusion
This compound demonstrates significant promise as a remyelinating agent through its selective activation of the kappa opioid receptor and promotion of oligodendrocyte differentiation. Preclinical data in the EAE model show its efficacy in reducing disease severity and improving nerve conduction. When compared to other remyelinating agents such as clemastine, benztropine, and miconazole, this compound offers a distinct mechanism of action. While direct comparative studies are limited, the available data suggest that all these compounds have the potential to promote myelin repair. Further research, including head-to-head comparative studies and clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound and its standing relative to other emerging remyelination therapies. The experimental protocols provided in this guide offer a standardized framework for conducting such validation studies.
References
- 1. Identification and In Vivo Evaluation of Myelination Agent this compound, a Selective Kappa Opioid Receptor Agonist Devoid of β-Arrestin-2 Recruitment Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing Remyelination through a Novel Opioid-Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights on therapeutic potential of clemastine in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal drug miconazole ameliorated memory deficits in a mouse model of LPS-induced memory loss through targeting iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Miconazole Promotes Cooperative Ability of a Mouse Model of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Validating visual evoked potentials as a preclinical, quantitative biomarker for remyelination efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clemastine promotes remyelination in mice with experimental autoimmune encephalomyelitis [tjyybjb.ac.cn]
- 10. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 12. Visual Evoked Potential Recordings in Mice Using a Dry Non-invasive Multi-channel Scalp EEG Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 15. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An optimized procedure to record visual evoked potential in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Topographical EEG Recordings of Visual Evoked Potentials in Mice using Multichannel Thin-film Electrodes [jove.com]
- 18. biocompare.com [biocompare.com]
- 19. Oligodendrocyte Lineage Marker Expression in eGFP-GFAP Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
PIPE-3297: A Novel Remyelinating Agent Compared to Standard Multiple Sclerosis Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of PIPE-3297, a novel selective kappa opioid receptor (KOR) agonist, against established standard-of-care therapies for Multiple Sclerosis (MS). The data presented herein is intended to offer an objective overview to inform research and development efforts in the field of neurodegenerative and demyelinating diseases.
Executive Summary
This compound is an investigational drug candidate that promotes remyelination by selectively activating the kappa opioid receptor. Preclinical studies in a mouse model of MS have demonstrated its potential to reduce disease severity and improve nerve function. In contrast, standard MS therapies primarily focus on modulating or suppressing the immune system to reduce inflammation and relapse rates. This guide will delve into the available efficacy data, experimental methodologies, and underlying mechanisms of action for both this compound and a range of approved MS treatments.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative efficacy data from preclinical studies of this compound and pivotal clinical trials of various standard MS therapies. It is crucial to note that the data for this compound is from animal models and not from human clinical trials, therefore direct comparison of efficacy with approved human therapies should be interpreted with caution.
Table 1: Preclinical Efficacy of this compound in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
| Treatment Group | Dosage | Outcome Measure | Result |
| This compound | 3 mg/kg s.c. | Reduced Disease Score | Statistically significant reduction compared to vehicle.[1][2] |
| This compound | 30 mg/kg s.c. | Reduced Disease Score | Statistically significant reduction compared to vehicle.[1][2] |
| This compound | 3 and 30 mg/kg s.c. | Improved Visually Evoked Potential (VEP) N1 Latencies | Significantly improved compared to vehicle, matching untreated animals.[1][2] |
Table 2: Efficacy of Standard Multiple Sclerosis Therapies from Clinical Trials
| Drug Name | Mechanism of Action | Annualized Relapse Rate (ARR) Reduction | Disability Progression Reduction |
| Natalizumab | α4-integrin antagonist | 68% vs. Placebo[3] | 42%-54% risk reduction vs. Placebo[3] |
| Ocrelizumab | Anti-CD20 monoclonal antibody | 46% vs. Interferon beta-1a[4] | 40% risk reduction vs. Interferon beta-1a[4] |
| Alemtuzumab | Anti-CD52 monoclonal antibody | 49-55% vs. Interferon beta-1a[5] | 42% risk reduction vs. Interferon beta-1a[5] |
| Cladribine | Purine nucleoside analog | 57% vs. Placebo[6] | 39% risk reduction for 6-month confirmed disability progression vs. Placebo[6] |
| Dimethyl Fumarate | Nrf2 pathway activator | 44-51% vs. Placebo[7] | 34-38% risk reduction vs. Placebo[7] |
| Glatiramer Acetate | Immunomodulator | ~28-34% vs. Placebo[8][9] | Beneficial effect on accumulated disability[8] |
| Fingolimod | Sphingosine 1-phosphate receptor modulator | 54-60% vs. Placebo | 30% risk reduction vs. Placebo |
| Teriflunomide | Pyrimidine synthesis inhibitor | ~31% vs. Placebo | ~30% risk reduction vs. Placebo |
| Interferon beta-1a/1b | Immunomodulatory cytokines | ~30-33% vs. Placebo | Delay in disability progression |
Experimental Protocols
This compound Preclinical Studies
Experimental Autoimmune Encephalomyelitis (EAE) Model:
A standard method for inducing EAE in C57BL/6 mice, a model that mimics the chronic progression of MS, involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. This is followed by the administration of pertussis toxin to facilitate the entry of immune cells into the central nervous system.
-
Treatment Administration: In the preclinical studies, this compound was administered subcutaneously at doses of 3 and 30 mg/kg.[1][2] While the exact timing of treatment initiation relative to EAE induction is not specified in the available literature, typical experimental designs involve prophylactic (starting at or before immunization) or therapeutic (starting at the onset of clinical signs) administration.
-
Efficacy Assessment:
-
Clinical Scoring: Disease severity is monitored daily using a standardized scoring system, typically ranging from 0 (no clinical signs) to 5 (moribund or dead), based on the degree of tail and limb paralysis.
-
Visually Evoked Potentials (VEP): VEPs are recorded to assess the functional integrity of the visual pathway, which is often affected by demyelination. This involves placing electrodes over the visual cortex and a reference electrode elsewhere on the skull.[6] A light stimulus is presented to the mouse, and the resulting electrical activity in the brain is recorded and analyzed for the latency and amplitude of specific wave components, such as the N1 wave.[6]
-
Remyelination Assessment:
To assess the direct remyelinating effects of this compound, studies would typically involve histological analysis of the central nervous system tissue from EAE mice. This would include staining for myelin (e.g., Luxol Fast Blue) and oligodendrocytes (e.g., Olig2, GST-pi) to quantify the extent of demyelination and remyelination.
Mandatory Visualizations
References
- 1. Visual Evoked Potential Recordings in Mice Using a Dry Non-invasive Multi-channel Scalp EEG Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [en.bio-protocol.org]
- 3. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Topographical EEG Recordings of Visual Evoked Potentials in Mice using Multichannel Thin-film Electrodes [jove.com]
- 6. Identification and In Vivo Evaluation of Myelination Agent this compound, a Selective Kappa Opioid Receptor Agonist Devoid of β-Arrestin-2 Recruitment Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 8. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 9. An optimized procedure to record visual evoked potential in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of PIPE-3297 Findings: A Comparative Guide to Preclinical Demyelination Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical findings for PIPE-3297, a selective kappa opioid receptor (KOR) agonist, across various experimental models of demyelination. By examining its performance in both inflammatory and toxic models of myelin loss, alongside in vitro assays, this document aims to offer a clear perspective on the therapeutic potential and mechanism of action of this novel compound.
Executive Summary
This compound is a G-protein biased kappa opioid receptor (KOR) agonist that has demonstrated significant potential in promoting remyelination.[1] Preclinical studies have shown its efficacy in reducing disease severity in the experimental autoimmune encephalomyelitis (EAE) mouse model, an inflammatory model of multiple sclerosis. The primary mechanism of action appears to be the promotion of oligodendrocyte progenitor cell (OPC) differentiation into mature, myelinating oligodendrocytes. This guide cross-validates these findings by comparing data from the EAE model with those from the cuprizone model, a non-inflammatory model of demyelination, and in vitro oligodendrocyte differentiation assays. While direct quantitative data for this compound in the cuprizone and in vitro models is limited in the public domain, this comparison leverages data from other well-characterized KOR agonists to provide a broader context for the potential of this therapeutic approach.
Data Presentation: Quantitative Comparison of KOR Agonist Efficacy
The following tables summarize the key quantitative findings for this compound and other relevant KOR agonists across different preclinical models.
Table 1: Efficacy of KOR Agonists in the Experimental Autoimmune Encephalomyelitis (EAE) Model
| Compound | Dosage | Animal Model | Key Endpoint | Result |
| This compound | 3 and 30 mg/kg, s.c. | C57BL/6 mice | Reduced clinical disease score | Statistically significant reduction in disease severity at both doses.[1] |
| This compound | 3 and 30 mg/kg, s.c. | C57BL/6 mice | Visually Evoked Potential (VEP) N1 latencies | Significantly improved latencies compared to vehicle, matching untreated animals.[1] |
| Nalfurafine | Not specified | EAE mice | Recovery and remyelination | Enabled recovery and remyelination.[2] |
| U50,488 | Not specified | EAE mice | Clinical score and remyelination | Decreased paralysis scores and increased remyelination.[3] |
Table 2: Efficacy of KOR Agonists in the Cuprizone Model
| Compound | Dosage | Animal Model | Key Endpoint | Result |
| Nalfurafine | 0.01 or 0.1 mg/kg | C57BL/6J mice | Number of mature oligodendrocytes | Increased number of mature oligodendrocytes.[4][5][6] |
| Nalfurafine | Not specified | Cuprizone-fed mice | Myelinated axons | Increased number of myelinated axons and myelin thickness.[7] |
| U50,488 | Not specified | Cuprizone-fed mice | Remyelination in the corpus callosum | Promoted remyelination. |
Table 3: Efficacy of KOR Agonists in In Vitro Oligodendrocyte Differentiation Assays
| Compound | Concentration | Cell Model | Key Endpoint | Result |
| Nalfurafine | 0.6–200 nM | Primary mouse OPC-containing cultures | OPC differentiation and myelination | Increased OPC differentiation, oligodendrocyte morphological complexity, and myelination of nanofibers.[4][5][6] |
| U50,488 | 0.5 and 1 µM | Rat OPCs | Oligodendrocyte differentiation (MBP expression) | Dose-dependently promoted oligodendrocyte differentiation.[8] |
Mandatory Visualization
Signaling Pathway of G-Protein Biased KOR Agonists
Caption: Signaling pathway of this compound, a G-protein biased KOR agonist.
Experimental Workflow for the EAE Model
Caption: Experimental workflow for the MOG-induced EAE model in C57BL/6 mice.
Experimental Workflow for the Cuprizone Model
Caption: Experimental workflow for the cuprizone-induced demyelination model.
Experimental Workflow for In Vitro OPC Differentiation Assay
Caption: Experimental workflow for in vitro OPC differentiation assay.
Experimental Protocols
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 Induced EAE in C57BL/6 Mice
This protocol is a standard method for inducing a chronic, progressive form of EAE that models aspects of multiple sclerosis.
1. Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Phosphate-Buffered Saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
2. Procedure:
-
Immunization (Day 0):
-
PTX Boost (Day 2):
-
Administer a second dose of PTX intraperitoneally.[12]
-
-
Clinical Scoring (Daily from Day 7):
-
Treatment:
-
Initiate daily subcutaneous administration of this compound or vehicle at the onset of clinical signs.
-
-
Endpoint Analysis:
-
At the study endpoint, perform Visually Evoked Potential (VEP) measurements to assess optic nerve conduction.
-
Perfuse mice and collect spinal cords for histopathological analysis of inflammation and demyelination.
-
Cuprizone-Induced Demyelination
This model induces demyelination through oligodendrocyte toxicity, independent of the adaptive immune system.
1. Materials:
-
Cuprizone (bis-cyclohexanone oxaldihydrazone)
-
Powdered rodent chow
-
Male C57BL/6J mice (8-10 weeks old)
2. Procedure:
-
Demyelination Phase (5-12 weeks):
-
Remyelination and Treatment Phase:
-
After the desired period of demyelination, return mice to a normal chow diet.
-
Initiate daily treatment with the KOR agonist or vehicle.
-
-
Endpoint Analysis:
-
Perfuse mice and collect brains.
-
Process the brains for immunohistochemical analysis of the corpus callosum to quantify mature oligodendrocytes (e.g., using Olig2 and CC1 markers) and myelin (e.g., using Luxol Fast Blue or Myelin Basic Protein staining).
-
For ultrastructural analysis, prepare tissue for electron microscopy to determine the g-ratio (axon diameter to myelinated fiber diameter) and the number of myelinated axons.
-
In Vitro Oligodendrocyte Progenitor Cell (OPC) Differentiation Assay
This assay directly assesses the ability of a compound to promote the maturation of OPCs into myelinating oligodendrocytes.
1. Materials:
-
Neonatal rat or mouse pups (P1-P7)
-
Enzymes for tissue dissociation (e.g., papain, DNase)
-
OPC proliferation medium (containing PDGF-AA and FGF-2)
-
OPC differentiation medium (low or no growth factors)
-
Poly-L-lysine or poly-D,L-ornithine coated culture plates
-
Antibodies for immunocytochemistry (e.g., anti-MBP, anti-O4, anti-NG2, anti-A2B5)
2. Procedure:
-
OPC Isolation and Culture:
-
Differentiation Assay:
-
Plate the expanded OPCs onto coated plates.
-
After allowing the cells to adhere, switch to differentiation medium.
-
Treat the cells with various concentrations of the KOR agonist or vehicle for a defined period (e.g., 3-5 days).
-
-
Endpoint Analysis:
-
Fix the cells and perform immunocytochemistry for markers of mature oligodendrocytes (e.g., Myelin Basic Protein - MBP, O4) and OPCs (e.g., NG2, A2B5).
-
Capture images using fluorescence microscopy and quantify the percentage of cells that have differentiated into mature oligodendrocytes.
-
References
- 1. Identification and In Vivo Evaluation of Myelination Agent this compound, a Selective Kappa Opioid Receptor Agonist Devoid of β-Arrestin-2 Recruitment Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nalfurafine reduces neuroinflammation and drives remyelination in models of CNS demyelinating disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. Nalfurafine promotes myelination in vitro and facilitates recovery from cuprizone + rapamycin-induced demyelination in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - Kappa opioid receptor agonists promote oligodendrocyte maturation, remyelination and functional recovery in preclinical mouse models - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
- 8. researchgate.net [researchgate.net]
- 9. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 10. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
- 11. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hooke - Protocols - IACUC - Evaluation of compound effects on EAE development in C57BL/6 mice [hookelabs.com]
- 14. Pain in experimental autoimmune encephalitis: a comparative study between different mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. researchgate.net [researchgate.net]
- 17. How to Use the Cuprizone Model to Study De- and Remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Cuprizone Model: Dos and Do Nots - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. biospective.com [biospective.com]
- 22. cds.ismrm.org [cds.ismrm.org]
- 23. mdpi.com [mdpi.com]
- 24. The Cuprizone Mouse Model: A Comparative Study of Cuprizone Formulations from Different Manufacturers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Primary oligodendrocyte precursor cell culture | RE-Place [re-place.be]
- 26. Preparation of Rat Oligodendrocyte Progenitor Cultures and Quantification of Oligodendrogenesis Using Dual-infrared Fluorescence Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 27. miltenyibiotec.com [miltenyibiotec.com]
- 28. scispace.com [scispace.com]
- 29. Establishment of a simple one-step method for oligodendrocyte progenitor cell preparation from rodent brains - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of PIPE-3297 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data available for PIPE-3297, a selective kappa opioid receptor (KOR) agonist, and other relevant compounds investigated for their potential in promoting remyelination in demyelinating diseases such as multiple sclerosis. As of late 2025, no independent replications of the primary studies on this compound have been published. Therefore, this guide summarizes the initial findings for this compound and compares them with data from studies on other KOR agonists and alternative therapeutic strategies.
Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound and the alternative KOR agonist, U-50488H.
Table 1: In Vitro Efficacy of KOR Agonists
| Compound | Target | Assay | EC50 (nM) | Emax (%) | β-arrestin-2 Recruitment (%) | Source |
| This compound | Kappa Opioid Receptor (KOR) | GTPγS | 1.1 | 91 | < 10 | [1][2] |
| U-50488H | Kappa Opioid Receptor (KOR) | Not specified in provided abstracts | Data not available in provided abstracts | Data not available in provided abstracts | Data not available in provided abstracts | [3][4][5] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of MS (EAE)
| Treatment Group | Dose (mg/kg, s.c.) | Outcome Measure | Result | Source |
| This compound | 3 and 30 | Reduction in EAE disease score | Significant reduction compared to vehicle | [1][2] |
| This compound | 3 and 30 | Visually Evoked Potential (VEP) N1 Latencies | Significantly improved compared to vehicle | [1][2] |
| This compound | 30 | KOR Occupancy in CNS (1h post-dose) | 90% | [1][2] |
| This compound | 30 (single dose) | Mature Oligodendrocytes in Striatum | Statistically significant increase (P < 0.0001) | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for independent replication and comparison.
This compound In Vitro Assays
-
GTPγS Binding Assay: This assay was used to determine the potency and efficacy of this compound in activating G-protein signaling downstream of the kappa opioid receptor. The EC50 (half-maximal effective concentration) and Emax (maximum effect) were measured.[1][2]
-
β-arrestin-2 Recruitment Assay: This assay was performed to assess the potential for G-protein coupled receptor desensitization and to understand the signaling bias of this compound. Low β-arrestin-2 recruitment is hypothesized to correlate with a reduced side-effect profile.[1][2]
This compound In Vivo Studies in Mice
-
Experimental Autoimmune Encephalomyelitis (EAE) Model: EAE is a widely used animal model for multiple sclerosis. Mice were immunized to induce a disease that mimics the inflammatory demyelination seen in MS. This compound was administered subcutaneously (s.c.) daily at doses of 3 and 30 mg/kg. The severity of the disease was monitored using a clinical scoring system.[1][2]
-
Visually Evoked Potentials (VEPs): VEPs were measured to assess the functional integrity of the visual pathway, which is often affected by demyelination. Delays in VEP latencies are indicative of demyelination, and improvements suggest remyelination and functional recovery.[1][2]
-
Receptor Occupancy: To confirm that this compound reaches its target in the central nervous system, a radiolabeled tracer was used to measure the percentage of kappa opioid receptors occupied by the drug at a specific dose and time point.[1][2]
-
Immunohistochemistry: Brain tissue from mice treated with this compound was analyzed to quantify the number of mature oligodendrocytes, the cells responsible for myelination. A statistically significant increase in these cells in the striatum, a brain region enriched in KORs, was observed.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow of the preclinical studies.
References
- 1. Identification and In Vivo Evaluation of Myelination Agent this compound, a Selective Kappa Opioid Receptor Agonist Devoid of β-Arrestin-2 Recruitment Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. Enhancing Remyelination through a Novel Opioid-Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
A Comparative Guide to Remyelinating Agents: PIPE-3297 and Other Promising Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The pursuit of therapies that can repair the damaged myelin sheath in demyelinating diseases like multiple sclerosis (MS) is a critical frontier in neuroscience. This guide provides a comparative overview of PIPE-3297, a selective kappa opioid receptor (KOR) agonist, and other key remyelinating agents in development. The information is intended to facilitate objective comparison and inform future research and development efforts.
Introduction to Remyelinating Strategies
Remyelination, the process of generating new myelin sheaths around axons, holds the promise of restoring neurological function and preventing neurodegeneration. A diverse range of therapeutic strategies are being explored, each targeting different cellular and molecular pathways that regulate the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes. This guide will delve into the mechanisms and preclinical data of several of these promising approaches.
It is important to note a point of potential confusion in nomenclature. While the user's query focused on this compound, another compound from the same developer, PIPE-307, is also a prominent remyelinating agent. This guide will address both, clarifying their distinct mechanisms of action.
Comparative Analysis of Remyelinating Agents
This section provides a detailed comparison of this compound against other classes of remyelinating agents, including muscarinic M1 receptor antagonists, GPR17 antagonists, thyroid hormone receptor agonists, and cholesterol biosynthesis modulators.
Table 1: Preclinical Efficacy of Remyelinating Agents in the Experimental Autoimmune Encephalomyelitis (EAE) Model
| Agent Class | Compound(s) | Dose | Animal Model | Key Efficacy Readouts |
| KOR Agonist | This compound | 3 and 30 mg/kg, s.c. | MOG-induced EAE in C57BL/6 mice | - Reduced clinical disease score. - Significantly improved Visual Evoked Potential (VEP) N1 latencies, matching those of untreated animals[1]. |
| M1R Antagonist | PIPE-307 | 3 and 30 mg/kg, oral | MOG-EAE mouse model | - Significantly less physical disability compared to untreated mice. - Increased myelin repair observed in the nervous system[2]. |
| M1R Antagonist | Clemastine | 10 mg/kg | Cuprizone model | - Enhanced VEP latency recovery with a shorter N1 latency after 2 weeks of treatment. - Increased number of remyelinating axons[3]. |
| Thyroid Hormone Receptor Agonist | Sobetirome, Sob-AM2 | Not specified | Genetic mouse model of demyelination | - Significant improvement in clinical signs and remyelination. - Substantial motor improvements[4]. |
| GPR17 Antagonist | Myrobalan's GPR17 antagonists | Not specified | Mouse model of demyelination | - Enhanced remyelination observed after treatment[5]. |
| Cholesterol Biosynthesis Inhibitor | Miconazole | Not specified | In vivo mouse models | - Functionally enhanced remyelination[6]. |
In-Depth Look at Each Class of Remyelinating Agent
This compound: A Selective Kappa Opioid Receptor (KOR) Agonist
This compound is a selective kappa opioid receptor (KOR) agonist that promotes myelination.[1] It is a potent activator of G-protein signaling with an EC50 of 1.1 nM and exhibits low β-arrestin-2 recruitment activity.[1]
Mechanism of Action: Activation of KOR on oligodendrocytes promotes their differentiation and myelination.[7][8] The signaling cascade is thought to involve downstream activation of ERK1/2 and CREB phosphorylation, leading to the expression of myelin-related genes.[9]
Preclinical Data: In a mouse model of experimental autoimmune encephalomyelitis (EAE), daily subcutaneous doses of this compound at both 3 and 30 mg/kg reduced the clinical disease score.[1] Furthermore, this treatment significantly improved visual evoked potential (VEP) N1 latencies to levels comparable to those of healthy animals, indicating functional restoration of the visual pathway.[1] A single subcutaneous dose of 30 mg/kg in healthy mice resulted in a statistically significant increase in mature oligodendrocytes in the striatum.[1]
Signaling Pathway Diagram:
References
- 1. Identification and In Vivo Evaluation of Myelination Agent this compound, a Selective Kappa Opioid Receptor Agonist Devoid of β-Arrestin-2 Recruitment Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the muscarinic M1 receptor with a selective, brain-penetrant antagonist to promote remyelination in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validating visual evoked potentials as a preclinical, quantitative biomarker for remyelination efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thyroid hormone administration enhances remyelination in chronic demyelinating inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accumulation of 8,9-unsaturated sterols drives oligodendrocyte formation and remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kappa opioid receptor and oligodendrocyte remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Enhancing Remyelination through a Novel Opioid-Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking PIPE-3297: A Comparative Analysis of Biased Kappa Opioid Receptor Agonists
For Immediate Release
A comprehensive analysis of PIPE-3297, a novel biased agonist for the kappa opioid receptor (KOR), reveals a distinct signaling profile favoring the G-protein pathway with minimal recruitment of β-arrestin-2. This guide provides a comparative overview of this compound against other notable KOR agonists, Nalfurafine and U50,488, offering researchers, scientists, and drug development professionals a data-driven resource for evaluating these compounds. The following sections detail the in vitro pharmacology, signaling pathways, and experimental methodologies underpinning this comparison.
In Vitro Pharmacology: A Head-to-Head Comparison
The functional activity of this compound, Nalfurafine, and the reference agonist U50,488 was assessed through in vitro assays measuring G-protein activation and β-arrestin-2 recruitment. The data, summarized in the table below, highlights the distinct biased agonism of this compound.
| Compound | G-Protein Activation (GTPγS Assay) | β-Arrestin-2 Recruitment | Bias Profile |
| EC₅₀ (nM) | Eₘₐₓ (%) | EC₅₀ (nM) | |
| This compound | 1.1 | 91 | - |
| Nalfurafine | ~0.1 | Full Agonist | ~0.74 |
| U50,488 | - | - | ~1.43 |
Data for this compound and comparative data for Nalfurafine and U50,488 are compiled from publicly available studies. Direct head-to-head comparative data in the same experimental setting is limited; therefore, these values should be interpreted with consideration of potential inter-assay variability.
This compound demonstrates potent activation of the G-protein signaling pathway, with an EC₅₀ of 1.1 nM and a high efficacy of 91%.[1][2] Crucially, it exhibits very low recruitment of β-arrestin-2, with a maximal effect of less than 10%.[1][2] In contrast, Nalfurafine, while also considered a G-protein biased agonist, shows more variable properties across different studies. For instance, one study reported a bias factor of 4.49 towards G-protein signaling, while another provided an EC₅₀ of 0.74 nM for β-arrestin recruitment with an Eₘₐₓ of 108%. The classical KOR agonist, U50,488, is generally considered a balanced or unbiased agonist and is often used as a reference compound. One study reported its EC₅₀ for β-arrestin recruitment to be 1.43 nM with an Eₘₐₓ of approximately 100%.
Signaling Pathways of Kappa Opioid Receptor Agonists
The differential engagement of G-protein and β-arrestin-2 signaling pathways by biased agonists like this compound is a key determinant of their therapeutic potential and side-effect profile. The following diagrams illustrate the canonical signaling cascades initiated by KOR activation.
Experimental Methodologies
The following protocols provide a general framework for the key in vitro assays used to characterize the functional activity of KOR agonists.
GTPγS Binding Assay (for G-protein Activation)
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G-protein engagement.
References
Assessing the Long-Term Efficacy of PIPE-3297: A Comparative Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PIPE-3297, a novel G-protein biased kappa opioid receptor (KOR) agonist, with other relevant KOR agonists for the treatment of demyelinating diseases such as multiple sclerosis (MS). The information presented is based on available preclinical data, with a focus on long-term efficacy markers.
Executive Summary
This compound is a selective kappa opioid receptor (KOR) agonist that demonstrates a strong bias towards the G-protein signaling pathway over β-arrestin-2 recruitment.[1][2] This mechanism is hypothesized to promote remyelination and reduce neuroinflammation while minimizing the adverse effects associated with non-biased KOR agonists.[1][2] Preclinical studies in experimental autoimmune encephalomyelitis (EAE), a common mouse model for multiple sclerosis, have shown promising results for this compound in improving clinical scores and promoting myelin repair. This guide compares the efficacy of this compound with the non-biased KOR agonist U50,488 and the G-protein biased agonist nalfurafine, providing a quantitative analysis of their performance in preclinical models.
Mechanism of Action: The G-Protein Bias Advantage
The therapeutic potential of KOR agonists in demyelinating diseases stems from their ability to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes. However, traditional KOR agonists activate both G-protein and β-arrestin signaling pathways. While G-protein signaling is linked to the desired therapeutic effects, β-arrestin recruitment is associated with adverse effects such as sedation and dysphoria.
This compound is designed to selectively activate the G-protein pathway, thereby maximizing the therapeutic benefits while minimizing undesirable side effects. This "G-protein bias" is a key differentiator for this compound and a central focus of its development.
Comparative Efficacy in Preclinical Models
The primary preclinical model for evaluating therapies for MS is the Experimental Autoimmune Encephalomyelitis (EAE) model in mice. This model mimics many of the pathological features of human MS, including inflammation, demyelination, and axonal damage.
Quantitative Data Summary
The following tables summarize the key efficacy data from preclinical studies of this compound, U50,488, and nalfurafine in the EAE model.
| Compound | Dosage | EAE Clinical Score Reduction | Improvement in VEP Latency | Reference |
| This compound | 3 and 30 mg/kg, s.c. | Significant reduction in disease score | Significantly improved N1 latencies | [1][2] |
| U50,488 | 1.6 mg/kg, i.p. | Significant therapeutic effect, lowest peak severity | Not Reported | |
| Nalfurafine | 0.01 mg/kg, i.p. | Significant reduction in disease burden | Not Reported | [2] |
Table 1: Comparison of Clinical Efficacy in EAE Model
| Compound | Dosage | Effect on Oligodendrocyte Differentiation & Myelination | Reference |
| This compound | 30 mg/kg, s.c. | Statistically significant increase of mature oligodendrocytes (P < 0.0001) | [1][2] |
| U50,488 | 1.6 mg/kg, i.p. | Promoted remyelination in cuprizone-induced demyelination model | |
| Nalfurafine | 0.01 mg/kg, i.p. | Promoted remyelination in the cuprizone demyelination model | [2] |
Table 2: Comparison of Remyelination Efficacy
Experimental Protocols
A standardized experimental workflow is crucial for the comparative assessment of drug candidates. The following diagram illustrates a typical workflow for evaluating the efficacy of compounds in the EAE model.
Key Experimental Methodologies
-
EAE Induction: EAE is typically induced in female C57BL/6 mice by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Visual Evoked Potentials (VEP): VEPs are recorded to assess the functional integrity of the visual pathway, which is often affected by demyelination. An increase in the latency of the N1 wave is indicative of demyelination, and a reduction in latency suggests remyelination.
-
Histology and Immunohistochemistry: Spinal cords are collected at the end of the study and processed for histological analysis. Stains such as Luxol Fast Blue are used to assess the extent of demyelination and remyelination. Immunohistochemistry with antibodies against oligodendrocyte markers (e.g., Olig2, CC1) is used to quantify the number of oligodendrocyte progenitor cells and mature oligodendrocytes.
Conclusion and Future Directions
The preclinical data currently available suggest that this compound holds significant promise as a therapeutic agent for demyelinating diseases. Its G-protein biased mechanism of action appears to translate into a favorable efficacy profile in the EAE model, with demonstrated effects on both clinical improvement and the underlying cellular mechanisms of remyelination.
Compared to the non-biased agonist U50,488 and the biased agonist nalfurafine, this compound shows a comparable or potentially superior profile in the preclinical setting. However, direct, head-to-head long-term efficacy studies are needed for a definitive comparison.
Future research should focus on:
-
Conducting long-term efficacy studies in chronic EAE models to assess the durability of the therapeutic effect.
-
Further elucidating the downstream signaling pathways activated by this compound to better understand its mechanism of action.
-
Evaluating the safety and tolerability of this compound in higher animal models to support its progression into clinical trials.
The development of G-protein biased KOR agonists like this compound represents a promising and innovative approach to treating demyelinating diseases, offering the potential for effective remyelination without the limiting side effects of older-generation KOR agonists.
References
Safety Operating Guide
Navigating the Disposal of Novel Research Compounds: A General Protocol
Prudent laboratory practice dictates that the disposal of any chemical, including the novel compound PIPE-3297, must be guided by a thorough understanding of its specific properties as outlined in its Safety Data Sheet (SDS). In the absence of a publicly available SDS for "this compound," this document provides a comprehensive, general protocol for the safe handling and disposal of hazardous chemical waste, designed for researchers, scientists, and drug development professionals. This guidance is based on established principles of laboratory safety and regulatory compliance and should be adapted to the specific hazards and institutional procedures applicable to any given research compound.
Core Principles of Chemical Waste Management
The foundation of safe disposal is the proper identification and segregation of hazardous waste. The Environmental Protection Agency (EPA) categorizes hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][2] Adherence to these classifications is critical for preventing dangerous reactions and ensuring environmental protection. All laboratory personnel must be trained in these principles and in the specific procedures established by their institution's Environmental Health & Safety (EHS) department.[3][4]
Data Presentation: Hazardous Waste Characteristics
To facilitate easy reference, the table below summarizes the defining characteristics of hazardous chemical waste, which are crucial for its proper segregation and disposal.
| Hazard Characteristic | Definition | Examples | Disposal Considerations |
| Ignitability | Liquids with a flash point below 60°C (140°F), or solids that can cause fire through friction, moisture absorption, or spontaneous chemical changes.[2] | Acetone, Ethanol, Xylene, certain solid metal hydrides. | Collect in a designated, properly labeled container for flammable waste.[5] Store away from ignition sources. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that can corrode steel at a rate greater than 6.35 mm per year.[2] | Strong acids (e.g., Hydrochloric Acid, Sulfuric Acid), Strong bases (e.g., Sodium Hydroxide, Potassium Hydroxide). | Segregate acids from bases and both from other chemical waste streams.[5] Use corrosion-resistant containers. |
| Reactivity | Substances that are unstable, react violently with water, can detonate or create toxic gases when mixed with water. | Sodium metal, Cyanide or Sulfide bearing waste.[2] | Isolate from other chemicals to prevent dangerous reactions.[6] Requires specialized handling and disposal procedures. |
| Toxicity | Harmful or fatal when ingested or absorbed. Waste that contains specific contaminants at concentrations above regulatory limits. | Heavy metal solutions (e.g., mercury, lead), pesticides, many organic solvents, and cytotoxic agents.[2] | Collect in clearly labeled, sealed containers.[7] Some toxic materials may require deactivation before disposal. |
Experimental Protocol: Segregation and Disposal of a Hypothetical Research Chemical
The following is a detailed methodology for the proper segregation and preparation for disposal of a hypothetical small molecule kinase inhibitor, "Compound X," assumed to be a solid with toxic properties.
Objective: To safely collect and label waste "Compound X" and contaminated materials for disposal by the institution's EHS department.
Materials:
-
Waste "Compound X" (solid)
-
Contaminated labware (e.g., vials, pipette tips, gloves)
-
Designated hazardous waste container (chemically compatible, with a secure lid)[7]
-
Hazardous waste label[5]
-
Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate gloves
Procedure:
-
Container Preparation:
-
Waste Segregation and Collection:
-
Carefully place all solid waste "Compound X" into the prepared hazardous waste container.
-
Collect all disposable materials that have come into direct contact with "Compound X," such as contaminated gloves, weigh boats, and pipette tips, and place them in the same container.
-
Do not mix incompatible waste streams. For instance, do not add solvents to a solid waste container.[6]
-
-
Labeling:
-
On the hazardous waste label, clearly write the full chemical name: "Waste Compound X." Avoid using abbreviations or chemical formulas.[5][7]
-
List all components in the container, including any contaminated materials (e.g., "gloves, pipette tips").
-
Estimate and record the percentage of each component.
-
Indicate the date when the first item of waste was added to the container.[4]
-
-
Storage:
-
Keep the waste container securely closed at all times, except when adding waste.[5][7]
-
Store the container in a designated satellite accumulation area within the laboratory, near the point of generation.[5][9]
-
Ensure the storage area is away from general traffic and that incompatible waste containers are segregated.[7]
-
-
Disposal Request:
-
Once the container is nearly full (approximately 90%), or if it has been accumulating for a period approaching your institution's limit (e.g., 12 months), arrange for its collection.[9]
-
Follow your institution's specific procedure to request a waste pickup from the EHS department, which may involve an online form or a phone call.[8][10]
-
Mandatory Visualization: Chemical Waste Disposal Workflow
The following diagram illustrates the logical workflow for managing chemical waste in a laboratory setting.
Caption: Decision workflow for laboratory chemical waste management.
Conclusion
While specific disposal procedures for "this compound" remain undetermined without an SDS, the principles and protocols outlined above provide a robust framework for the safe and compliant disposal of novel research chemicals. The paramount rule is to never dispose of a chemical without first understanding its hazards. Always consult the Safety Data Sheet and your institution's Environmental Health & Safety department to ensure the protection of yourself, your colleagues, and the environment.[4][11]
References
- 1. danielshealth.com [danielshealth.com]
- 2. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. vumc.org [vumc.org]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 11. benchchem.com [benchchem.com]
Personal protective equipment for handling PIPE-3297
Comprehensive safety and handling information for a substance identified as "PIPE-3297" cannot be provided at this time. Extensive searches for this identifier have not yielded any specific chemical, material, or biological agent with corresponding safety protocols, personal protective equipment (PPE) requirements, or disposal guidelines.
The search results primarily pertain to the general handling of industrial pipes and do not correspond to a specific chemical substance used in a laboratory or research setting. No material safety data sheets (MSDS) or other relevant safety documents are associated with the identifier "this compound."
Researchers, scientists, and drug development professionals are strongly advised to verify the correct identifier and consult their institution's environmental health and safety (EHS) department for guidance on any unknown or unclassified substance. Handling materials without proper safety information can pose significant risks.
It is crucial to have accurate and specific information about a substance to ensure the safety of all personnel and the integrity of the research environment. Without a verifiable identification of "this compound," it is not possible to provide the essential, immediate safety and logistical information requested.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
